Lactose octaacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTQVEKSRLZRSX-AXXYRMHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5346-90-7, 3616-19-1 | |
| Record name | α-D-Cellobiose octaacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5346-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Cellobiose octaacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005346907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alpha-D-cellobiose octaacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cellobiose octaacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Lactose Octaacetate: Mechanism and Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of lactose octaacetate, a fully acetylated derivative of lactose. As a key intermediate in the synthesis of various biologically active compounds and a valuable excipient in pharmaceutical formulations, a thorough understanding of its synthesis is crucial. This document delves into the reaction mechanisms, kinetics, and detailed experimental protocols for the preparation of this compound.
Core Concepts: Synthesis Overview
This compound is synthesized by the esterification of all eight hydroxyl groups of lactose with acetyl groups. The most common method employs acetic anhydride as the acetylating agent, often in the presence of a catalyst to enhance the reaction rate. The choice of catalyst and reaction conditions can significantly influence the yield, purity, and reaction time.
The overall reaction can be represented as:
C₁₂H₂₂O₁₁ (Lactose) + 8 (CH₃CO)₂O (Acetic Anhydride) → C₂₈H₃₈O₁₉ (this compound) + 8 CH₃COOH (Acetic Acid)
Commonly used catalysts include basic catalysts like sodium acetate or pyridine, and acidic catalysts such as zinc chloride or iodine.[1][2] In recent years, microwave-assisted synthesis has emerged as a rapid and efficient method for producing this compound.[1][3]
Synthesis Mechanisms
The acetylation of lactose can proceed through either a base-catalyzed or an acid-catalyzed mechanism.
Base-Catalyzed Mechanism
In the presence of a base, such as sodium acetate or pyridine, the hydroxyl groups of lactose act as nucleophiles, attacking the electrophilic carbonyl carbon of acetic anhydride. The base serves to activate the hydroxyl groups by deprotonation, increasing their nucleophilicity, and also to neutralize the acetic acid byproduct.
A plausible mechanism for the base-catalyzed acetylation of a single hydroxyl group on the lactose molecule is as follows:
-
Activation of the Hydroxyl Group: The basic catalyst (B:) deprotonates a hydroxyl group on the lactose molecule, forming a more nucleophilic alkoxide.
-
Nucleophilic Attack: The alkoxide attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate.
-
Elimination of Acetate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an acetate ion as a leaving group.
-
Protonation of the Byproduct: The acetate ion is protonated by the conjugate acid of the base (BH⁺) to regenerate the catalyst and form acetic acid.
This process is repeated for all eight hydroxyl groups to yield this compound.
References
Physicochemical Properties of Lactose Octaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of lactose octaacetate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who require detailed information on this versatile excipient and synthetic intermediate. This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and provides visual representations of experimental workflows.
Core Physicochemical Properties
This compound, the fully acetylated derivative of lactose, exhibits distinct physicochemical properties that are crucial for its various applications. These properties have been determined through a range of analytical techniques and are summarized below.
Table 1: Summary of Quantitative Physicochemical Data for this compound
| Property | Value | References |
| Molecular Formula | C₂₈H₃₈O₁₉ | [1][2] |
| Molecular Weight | 678.59 g/mol | [1] |
| Appearance | White to faint yellow crystalline powder | |
| Melting Point | 75-78 °C, 83-85 °C, 109-111 °C (lit.), 139-141 °C (β-anomer) | |
| Boiling Point | 683.1 °C at 760 mmHg | |
| Density | 1.37 g/cm³ | |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol, Chloroform. Slightly soluble in water. | |
| Optical Rotation ([α]D) | A negative angle of optical rotation has been reported in a 0.01% methanol solution. | |
| Refractive Index | 1.5 |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are critical for its consistent production and application. The following sections provide in-depth experimental protocols based on established literature.
Synthesis of this compound via Acetylation
The most common method for synthesizing this compound is through the acetylation of lactose using acetic anhydride. Both conventional heating and microwave-assisted methods have been successfully employed.
2.1.1. Microwave-Assisted Synthesis
This method offers a rapid and efficient "green" chemistry approach to the synthesis of this compound.
-
Materials:
-
D-(+)-lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate (catalyst)
-
Distilled water
-
Ice
-
95% (v/v) Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride.
-
Add 3.0 g (0.036 mol) of anhydrous sodium acetate as a catalyst.
-
Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.
-
After the reaction is complete, pour the mixture into 200 cm³ of distilled water containing ice cubes.
-
Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of this compound as a white solid.
-
Filter the precipitate under vacuum and wash it with distilled water.
-
Further purify the this compound by recrystallization from 95% ethanol, followed by washing with distilled water.
-
Dry the purified product in a vacuum oven to a constant weight.
-
2.1.2. Conventional Synthesis using Iodine as a Catalyst
This method provides an alternative to the use of sodium acetate.
-
Materials:
-
D-lactose
-
Acetic anhydride
-
Iodine (catalyst)
-
-
Procedure:
-
Suspend 20.0 g (58.4 mmol) of D-lactose in acetic anhydride (48.65 g, 476.5 mmol, 1.02 mol eq. per hydroxyl group).
-
Add solid iodine (0.104 g, 0.410 mmol, 0.0009 mole eq. per hydroxyl group) as the catalyst.
-
Monitor the reaction by ¹³C NMR by observing the disappearance of the peak for the O-acetylated anomeric carbon at 92 ppm and by mass spectroscopy.
-
Characterization Techniques
A suite of analytical techniques is used to confirm the identity, purity, and structure of the synthesized this compound.
2.2.1. Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of the synthesis and assess the purity of the product.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: Ethyl acetate/methanol/water in a 17:2:1 (v/v/v) ratio.
-
Detection: Spray the plate with a 10% (v/v) H₂SO₄ solution in methanol and heat in an oven at 120 °C for 5 minutes. The reported Rf value for this compound is 0.74.
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the acetylation of the hydroxyl groups.
-
Sample Preparation: Prepare a KBr pellet containing the this compound sample.
-
Analysis: Record the infrared spectrum. The acetylation is confirmed by the appearance of a new band around 1752 cm⁻¹ corresponding to the C=O stretching vibration of the acetyl ester groups, and the disappearance of the broad O-H stretching band from the starting lactose. A band at 1371 cm⁻¹ is assigned to the bending of C-H from the CH₃ groups.
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.
-
Sample Preparation: Dissolve approximately 20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Bruker Advance III 500 MHz spectrometer or equivalent.
-
Analysis: Record ¹H and ¹³C NMR spectra. The chemical shifts are reported in ppm with reference to tetramethylsilane (TMS). The complex spectra can be interpreted to confirm the complete acetylation of all hydroxyl groups.
2.2.4. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition.
-
Technique: Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry can be used.
-
Analysis: The mass spectrum will show a characteristic peak corresponding to the molecular ion of this compound (e.g., [M+Na]⁺).
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Workflow for the microwave-assisted synthesis and purification of this compound.
References
Lactose octaacetate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of lactose octaacetate, a fully acetylated derivative of lactose. It serves as a crucial intermediate in carbohydrate chemistry and is gaining attention for its potential applications in the pharmaceutical and cosmetic industries. This document covers its chemical identity, synthesis protocols, analytical characterization, and established applications, presenting quantitative data in accessible formats and visualizing key processes.
Chemical Identity and Molecular Structure
This compound is a disaccharide derivative where all eight hydroxyl groups of lactose are acetylated. This modification significantly alters its physical and chemical properties, rendering it more hydrophobic and soluble in organic solvents compared to its precursor, lactose.
The molecular formula for this compound is C₂₈H₃₈O₁₉, with a molecular weight of 678.59 g/mol .[1][2][3] There are two primary anomeric forms, α- and β-lactose octaacetate, with the β-form being the more thermodynamically stable and commonly synthesized product. The distinction in nomenclature often extends to the assignment of CAS numbers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₁₉ | [1][2] |
| Molecular Weight | 678.59 g/mol | |
| General CAS Number | 23973-20-8 | |
| β-Anomer CAS Number | 6291-42-5 | |
| Synonyms | Octa-O-acetyl-D-lactose, Peracetylated lactose, β-Octaacetyllactose |
The molecular structure consists of a tetra-O-acetyl-β-D-galactopyranosyl unit linked to a tetra-O-acetyl-D-glucopyranose unit.
Caption: Generalized structure of this compound.
Synthesis of this compound
The acetylation of lactose is a standard procedure in carbohydrate chemistry. Below are detailed protocols for both conventional and microwave-assisted synthesis methods.
This method offers a "green" chemistry approach with reduced reaction times.
-
Reaction Setup: In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride.
-
Catalyst Addition: Add 3.0 g (0.036 mol) of anhydrous sodium acetate to the mixture.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 700 W for 10-20 minutes. The optimal time for achieving a high yield is typically 15-20 minutes.
-
Precipitation: Pour the resulting sample into 200 cm³ of distilled water with ice cubes. Stir the mixture and leave it at 4°C for 12 hours to allow for the precipitation of this compound as a white solid.
-
Filtration and Washing: Filter the precipitate under a vacuum and wash it with distilled water.
-
Purification: Further purify the lactose acetate by recrystallizing it with 95% ethanol, followed by distilled water.
-
Drying: Dry the purified this compound in a vacuum oven to a constant weight.
An alternative method employs iodine as a catalyst.
-
Reaction Setup: Suspend 20.0 g (58.4 mmol) of D-lactose in 48.65 g (476.5 mmol) of acetic anhydride.
-
Catalyst Addition: Add 0.104 g (0.410 mmol) of solid iodine to the suspension.
-
Reaction Progression: The reaction proceeds as the iodine dissolves in the mixture.
-
Work-up: Follow steps 4-7 from the microwave-assisted protocol for precipitation, filtration, purification, and drying.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Quantitative Data and Characterization
The synthesis of this compound can be characterized by several quantitative parameters.
Table 2: Synthesis and Physical Properties of this compound
| Parameter | Method | Value | Reference |
| Yield | Microwave (15-20 min) | 91% | |
| Conventional | 85% | ||
| Degree of Substitution (DS) | Titration | 3.2 - 3.7 | |
| Melting Point | Kofler Hot Stage | 89-91.5°C | |
| Optical Rotation | Polarimetry (0.01% in methanol) | -27° to -28° | |
| TLC Rf Value | Ethyl acetate/methanol/water (17:2:1) | 0.74 |
Spectroscopic methods are essential for confirming the structure and purity of this compound.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method for determining the purity and anomeric configuration of this compound. The anomeric region of the ¹H NMR spectrum can distinguish between the α and β anomers. Spectra are typically recorded in CDCl₃.
-
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy can confirm the presence of acetyl groups through strong absorption bands around 1755 cm⁻¹.
-
UV Spectroscopy: In methanol and ethanol, this compound exhibits an absorption maximum at 209 nm and 210 nm, respectively.
Table 3: UV Absorption Maxima in Various Solvents
| Solvent | Absorption Maximum (λmax) | Reference |
| Methanol | 209 nm | |
| Ethanol | 210 nm | |
| Acetonitrile | 213 nm |
Applications in Research and Development
This compound's properties make it a valuable compound in several scientific and industrial domains.
The primary application of this compound is as a protected precursor for the synthesis of more complex oligosaccharides. The acetyl groups serve as protecting groups for the hydroxyl functions, allowing for selective chemical modifications at other positions.
While lactose itself is a widely used excipient in drug formulations as a filler and binder, this compound is explored for its potential to enhance drug stability, solubility, and bioavailability. Its hydrophobic nature can be advantageous in specific drug delivery systems.
Recent studies have highlighted the biological activities of this compound. It has demonstrated moderate antifungal activity against species such as Aspergillus niger, Penicillium sp., and Fusarium moniliforme. It has also shown antiviral activity against Poliovirus 1 (PV-1). This suggests potential applications in pharmaceutical, agricultural, and cosmetic preparations as an antimicrobial agent.
Table 4: Biological Activity Profile of this compound
| Activity Type | Target Organisms/Viruses | Potency | Reference |
| Antifungal | Aspergillus niger, Penicillium sp., Rhizopus sp., Fusarium moniliforme | Slight to moderate | |
| Antibacterial & Antiyeast | Various | Low or no activity | |
| Antiviral | Poliovirus 1 (PV-1) | Active (SI = 2.4) | |
| Herpes Simplex Virus 1 (HSV-1), Influenza A (H3N2), Coxsackievirus B1 | Inactive | ||
| Cytotoxicity | MDBK, HEp-2, MDCK cell lines | Low |
Conclusion
This compound is a versatile and valuable derivative of lactose with well-established protocols for its synthesis and characterization. Its role as a key intermediate in the synthesis of complex carbohydrates is paramount for researchers in glycochemistry. Furthermore, its emerging biological activities, including antifungal and antiviral properties, open new avenues for its application in drug development and as a functional ingredient in various formulations. This guide provides the foundational technical information required for scientists and researchers to effectively utilize this compound in their work.
References
Solubility Profile of Lactose Octaacetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of lactose octaacetate in a range of common organic solvents. The information presented herein is critical for professionals in pharmaceutical development, chemical synthesis, and materials science who utilize this peracetylated sugar derivative in their work. This document summarizes available quantitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.
Quantitative Solubility of this compound
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 g Solvent) | Temperature (°C) |
| Chloroform | CHCl₃ | Soluble[1][2][3][4] | Data not available | Not specified |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[5] | Data not available | Not specified |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | Data not available | Not specified |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Freely Soluble | ≥ 10 (as 10 mg/mL solution) | Not specified |
| Ethyl Acetate (EtOAc) | CH₃COOCH₂CH₃ | Soluble | Data not available | Not specified |
| Methanol (MeOH) | CH₃OH | Soluble | ≥ 1 (as 1 mg/mL solution) | Not specified |
| Ethanol | C₂H₅OH | Soluble | Data not available | Not specified |
| Acetonitrile | CH₃CN | Soluble | Data not available | Not specified |
| Dioxane | C₄H₈O₂ | Soluble | Data not available | Not specified |
Note: The qualitative solubility information is based on various sources indicating that this compound dissolves in these solvents. The quantitative data for DMSO and Methanol is inferred from concentrations used in experimental procedures and may not represent the saturation limit.
Experimental Protocol for Solubility Determination
A precise understanding of solubility often requires experimental determination. The following is a detailed methodology for a gravimetric approach to quantify the solubility of this compound in a given organic solvent. This protocol can be adapted for various solvents and temperature conditions.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected Organic Solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials with airtight seals
-
Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)
-
Pre-weighed, dry glass evaporating dishes or beakers
-
Drying oven or vacuum desiccator
-
Vortex mixer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (if the experiment is at elevated temperature) syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporating dish or beaker. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation:
-
Record the exact mass of the evaporating dish containing the filtrate.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of approximately 83-85°C is recommended). Alternatively, a vacuum desiccator can be used for gentle drying.
-
Continue drying until a constant weight of the residue (this compound) is achieved. This is confirmed by repeated weighing until the mass no longer changes.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish with the dried residue.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the filtrate.
-
Express the solubility in grams of this compound per 100 grams of solvent using the following formula:
Solubility ( g/100 g solvent) = (Mass of this compound / Mass of Solvent) x 100
-
Safety Precautions:
-
Always work in a well-ventilated fume hood when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
References
- 1. Thermo Scientific Chemicals this compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Thermo Scientific Chemicals this compound, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound | 6291-42-5 [amp.chemicalbook.com]
- 4. mybiosource.com [mybiosource.com]
- 5. synthose.com [synthose.com]
An In-depth Technical Guide on the Biological Activity and Cytotoxicity of Lactose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose octaacetate is a fully acetylated derivative of lactose, a disaccharide composed of galactose and glucose. The acetylation of all eight hydroxyl groups significantly alters its physicochemical properties, rendering it more lipophilic than its parent molecule. This modification can influence its interaction with biological membranes and cellular components, leading to a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activity and cytotoxicity of this compound, with a focus on its potential applications in biomedical research. The document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key experimental workflows and hypothetical signaling pathways.
Biological Activity
This compound has been investigated for its antimicrobial and antiviral properties. Studies have shown that it exhibits moderate antifungal activity against various fungal species while demonstrating limited to no activity against bacteria and yeasts.
Antimicrobial and Antiviral Activity
This compound has demonstrated better antifungal than antibacterial properties[1]. It has shown slight to moderate activity against fungi such as Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme[1]. In terms of antiviral activity, one study reported activity against Poliovirus 1 (PV-1), though it was found to be inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1[1].
Cytotoxicity Profile
The cytotoxicity of this compound has been evaluated in a limited number of studies. The available data suggests that this compound itself exhibits low cytotoxicity against non-cancerous cell lines. However, modifications to the lactose backbone, such as the addition of fatty acid esters, can significantly enhance its cytotoxic potential against cancer cells.
Cytotoxicity Against Non-Cancerous Cell Lines
Research indicates that this compound demonstrates low cytotoxicity against Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cell lines[1][2]. This low level of toxicity in normal cells is a desirable characteristic for compounds being considered for therapeutic applications.
Comparative Cytotoxicity of a Related Lactose Derivative
While data on the direct cytotoxicity of this compound against cancer cells is scarce, a study on a related compound, lactose caprate, provides valuable insight into how modifications of the lactose structure can impact anticancer activity. Lactose caprate, a lactose fatty acid ester, has shown significant inhibitory effects on the growth of K562 leukemia and HeLa cancer cells. The IC50 values for lactose caprate are presented in the table below.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Exposure Time (hours) |
| Lactose Caprate | K562 (Leukemia) | 49.6 ± 1.3 | 0.1 ± 0.002 | 48 |
| Lactose Caprate | HeLa (Cervical Cancer) | 57.2 ± 1.8 | 0.115 ± 0.003 | 48 |
| Data extracted from a study on lactose caprate, a related lactose derivative. |
Potential Mechanism of Action: Induction of Apoptosis (Hypothetical Pathway)
The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. For many cytotoxic compounds, the induction of apoptosis, or programmed cell death, is a key mechanism of action. Given the observations with related acetylated sugar compounds, it is plausible that this compound, particularly if modified to enhance cytotoxicity, could induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to changes in the mitochondrial membrane potential, release of cytochrome c, and activation of executioner caspases.
Below is a generalized diagram of the intrinsic apoptosis pathway, which could serve as a hypothetical framework for investigating the mechanism of action of this compound and its derivatives.
Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments that can be employed to evaluate the cytotoxicity and apoptotic effects of this compound.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Caption: Workflow for the MTT cytotoxicity assay.
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.
-
96-well white or black plates (for fluorescence)
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Reagent (or similar)
-
Luminometer or fluorometer
Caption: Workflow for the Caspase-3/7 activity assay.
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with this compound at various concentrations for a predetermined time.
-
Equilibrate the plate and its contents to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
-
The signal is proportional to the amount of caspase activity present.
Mitochondrial Membrane Potential Assessment: JC-1 Assay
The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with compromised mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
-
PBS
Caption: Workflow for the JC-1 mitochondrial membrane potential assay.
-
Culture cells in appropriate culture vessels (e.g., 6-well plates).
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in medium containing JC-1 dye and incubate at 37°C for 15-30 minutes.
-
Wash the cells with PBS to remove excess dye.
-
Analyze the cells using a flow cytometer or a fluorescence microscope.
-
Quantify the red and green fluorescence to determine the ratio of JC-1 aggregates to monomers, which is indicative of the mitochondrial membrane potential. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential and apoptosis.
Conclusion and Future Directions
The available evidence suggests that this compound possesses modest antimicrobial and antiviral activities and exhibits low cytotoxicity towards non-cancerous cell lines. While direct evidence of its anticancer effects is currently lacking, studies on structurally related lactose derivatives indicate that modifications to the lactose backbone can impart significant cytotoxic activity against cancer cells.
Future research should focus on a systematic evaluation of the cytotoxicity of this compound against a broad panel of human cancer cell lines to determine its IC50 values. Should significant cytotoxic activity be identified, further investigations into its mechanism of action are warranted. These studies should include the assessment of apoptosis induction through assays for caspase activation, changes in mitochondrial membrane potential, and the expression of Bcl-2 family proteins. Elucidating the signaling pathways affected by this compound will be crucial in understanding its biological effects and potential for therapeutic development.
References
Lactose Octaacetate: A Versatile Precursor for Advanced Oligosaccharide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Oligosaccharides, complex carbohydrates composed of a small number of monosaccharide units, play a pivotal role in a myriad of biological processes, including cell-cell recognition, signal transduction, and immune responses.[1][2][3] Their intricate structures and profound biological significance have positioned them as crucial targets in drug discovery and development.[4] Lactose octaacetate, a fully acetylated derivative of lactose, has emerged as a key starting material and intermediate for the synthesis of a diverse array of complex oligosaccharides, including those found in human milk (Human Milk Oligosaccharides or HMOs).[5] This technical guide provides a comprehensive overview of the enzymatic and chemical synthesis strategies employing lactose and its octaacetate derivative as precursors, complete with detailed experimental protocols, quantitative data summaries, and visualizations of synthetic workflows and relevant biological pathways.
Enzymatic Synthesis of Galacto-oligosaccharides (GOS) from Lactose
The enzymatic synthesis of galacto-oligosaccharides (GOS) from lactose is a well-established method that utilizes the transgalactosylation activity of β-galactosidases. This process offers a green and efficient route to produce prebiotics and functional food ingredients.
Quantitative Data on Enzymatic GOS Synthesis
The yield and composition of GOS are significantly influenced by various reaction parameters. The following table summarizes key quantitative data from different studies on enzymatic GOS synthesis.
| Enzyme Source | Initial Lactose Conc. (g/L) | Temperature (°C) | pH | Maximum GOS Yield (% w/w of total carbohydrates) | Reference |
| Aspergillus oryzae | 400 | 45 | Not Specified | 26.8 | |
| Kluyveromyces lactis | 220-400 | 40 | 7.0 | Not Specified | |
| Bacillus circulans | 300 | 50 | 6.0 | Not Specified | |
| Papiliotrema terrestris | Not Specified | 40 | 6.5 | 63 (in commercial product) |
Detailed Experimental Protocol: Enzymatic Synthesis and Purification of GOS
This protocol provides a general framework for the lab-scale synthesis and purification of GOS.
1. Materials and Reagents:
-
Lactose monohydrate
-
β-galactosidase (e.g., from Aspergillus oryzae)
-
Phosphate buffer (e.g., 0.1 M, pH 6.5)
-
Hydrochloric acid (HCl) for reaction termination
-
Activated carbon for decolorization
-
Ethanol for precipitation
-
Nanofiltration or size-exclusion chromatography system for purification
2. GOS Synthesis:
-
Prepare a lactose solution of the desired concentration (e.g., 300 g/L) in the phosphate buffer.
-
Heat the solution to the optimal temperature for the chosen enzyme (e.g., 50°C).
-
Add the β-galactosidase to the lactose solution at a predetermined enzyme-to-substrate ratio.
-
Maintain the reaction mixture at the optimal temperature with gentle stirring for a specified duration (e.g., 4-24 hours), monitoring the progress by techniques like TLC or HPLC.
-
Terminate the reaction by inactivating the enzyme, which can be achieved by heating the mixture (e.g., to 90°C for 10 minutes) or by lowering the pH to below 4.0 with HCl.
3. Purification of GOS:
-
Decolorization: Add activated carbon to the reaction mixture and stir for a period to remove colored impurities, followed by filtration.
-
Removal of Monosaccharides and Disaccharides:
-
Ethanol Precipitation: Add ethanol to the mixture to precipitate the longer-chain GOS, while monosaccharides and disaccharides remain in solution. The precipitate is then collected and dried.
-
Chromatography/Filtration: Alternatively, utilize nanofiltration or size-exclusion chromatography to separate the GOS from smaller sugars based on molecular weight.
-
4. Analysis:
-
Characterize the final GOS product for its composition and purity using analytical techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Workflow for Enzymatic GOS Synthesis
Chemical Synthesis of Oligosaccharides using this compound
The chemical synthesis of oligosaccharides from this compound allows for the construction of highly complex and specific structures, such as those found in human milk. This approach relies on the strategic use of protecting groups and activating agents to control the regioselectivity and stereoselectivity of glycosylation reactions.
Quantitative Data on Chemical Synthesis of Lacto-N-tetraose (LNT)
The synthesis of complex oligosaccharides like LNT involves multiple steps with varying efficiencies. The table below presents representative yields for key steps in a linear synthesis approach to LNT starting from lactose-derived precursors.
| Reaction Step | Starting Materials | Product | Yield (%) | Reference |
| Glycosylation | Protected GlcNAc donor and protected lactose acceptor | Protected trisaccharide | ~70-80 | |
| Glycosylation | Protected Gal donor and protected trisaccharide acceptor | Protected tetrasaccharide (LNT) | 94 | |
| Deprotection | Protected LNT | Lacto-N-tetraose (LNT) | 64 (over 3 steps) |
Detailed Experimental Protocol: Chemical Synthesis of Lacto-N-tetraose (LNT) from a Lactose-Derived Acceptor
This protocol outlines a key glycosylation step in the synthesis of LNT, a common Human Milk Oligosaccharide, using a lactose-derived acceptor. This procedure is based on a published synthesis and is intended for an audience with expertise in synthetic organic chemistry.
1. Materials and Reagents:
-
Protected Lactose Acceptor (derived from this compound)
-
Protected Galactose Donor (e.g., a thioglycoside or trichloroacetimidate)
-
Activator (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Anhydrous dichloromethane (DCM) as solvent
-
Molecular sieves (4Å)
-
Triethylamine (Et3N) for quenching
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
2. Glycosylation Reaction:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the protected lactose acceptor and the protected galactose donor in anhydrous DCM.
-
Add activated molecular sieves to the solution and stir at room temperature for about 1 hour to ensure anhydrous conditions.
-
Cool the reaction mixture to the desired temperature (e.g., -40°C to -10°C).
-
Add the activator (e.g., a solution of NIS and a catalytic amount of TfOH in DCM) dropwise to the cooled reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding triethylamine.
3. Work-up and Purification:
-
Allow the mixture to warm to room temperature and then dilute it with DCM.
-
Filter the mixture through a pad of celite to remove the molecular sieves.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (if NIS was used), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the protected tetrasaccharide.
4. Deprotection:
-
The protecting groups on the synthesized tetrasaccharide are removed in subsequent steps. For example, acetyl groups can be removed under Zemplén conditions (catalytic sodium methoxide in methanol), and benzyl groups by catalytic hydrogenation (H2, Pd/C). The specific deprotection strategy will depend on the protecting groups used in the synthesis.
5. Analysis:
-
Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and HPLC.
Workflow for Chemical Oligosaccharide Synthesis
Role of Oligosaccharides in Cellular Signaling
Synthesized oligosaccharides are invaluable tools for studying their roles in cellular signaling. Glycoproteins and glycolipids on the cell surface present a dense array of oligosaccharides that can be recognized by specific proteins (lectins) on other cells or by pathogens, initiating a signaling cascade.
Generalized Cell Signaling Pathway Involving Oligosaccharides
Conclusion
Lactose and its peracetylated derivative, this compound, are highly valuable and versatile precursors for the synthesis of complex oligosaccharides. Enzymatic methods provide an efficient route to produce galacto-oligosaccharides with significant applications in the food and pharmaceutical industries. Chemical synthesis, on the other hand, offers the precision required to construct intricate and well-defined oligosaccharide structures, including those with profound biological activities like human milk oligosaccharides. The continued development of both enzymatic and chemical synthetic strategies, coupled with advanced analytical and purification techniques, will undoubtedly accelerate the exploration of the glycome and the development of novel carbohydrate-based therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Lacto-N-Tetraose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography-mass spectrometry for mapping and sequencing glycosaminoglycan-derived oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Sweet Derivative: A Technical Guide to the Discovery and Synthesis of Lactose Octaacetate
For Immediate Release
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, history, and synthesis of lactose octaacetate. This document provides a historical overview, detailed experimental protocols for both classical and modern synthetic methods, a comparative analysis of these techniques, and a discussion of the reaction mechanisms involved.
Introduction: A Historical Perspective
The journey into the synthesis of this compound, a fully acetylated derivative of lactose, began in the late 19th century. The first documented synthesis is attributed to A. Herzfelder in 1883. His pioneering work involved the reaction of lactose with acetic anhydride in the presence of anhydrous sodium acetate. This discovery laid the foundation for future research into the acetylation of sugars, a process that would become fundamental in carbohydrate chemistry.
Following Herzfelder's initial synthesis, the early 20th century saw significant contributions from prominent chemists like Claude S. Hudson and J. M. Johnson. Their work, particularly the 1915 publication on the preparation of the isomeric α- and β-octaacetates of lactose, refined the synthesis and isolation procedures, enabling a more detailed study of their distinct physicochemical properties. These classical methods, primarily relying on the use of acetic anhydride with catalysts like sodium acetate or zinc chloride, remained the standard for many decades.
The latter half of the 20th century and the early 21st century have witnessed the advent of more efficient and environmentally friendly synthetic approaches. Microwave-assisted synthesis has emerged as a powerful tool, drastically reducing reaction times and often improving yields compared to conventional heating methods.
Comparative Analysis of Synthesis Methods
The evolution of this compound synthesis is marked by significant improvements in efficiency and yield. The following table summarizes the quantitative data from key historical and modern synthetic methods.
| Method | Catalyst | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |
| Classical Methods | ||||||
| Herzfelder (1883) | Anhydrous Sodium Acetate | Not specified | Heating | Not specified | Amorphous | (Presumed from historical context) |
| Hudson & Johnson (1915) | Acetic Anhydride/Sodium Acetate | ~1 hour | ~100°C | ~54% (β-anomer) | 94-97.5 (°C) (β-anomer)[1] | |
| Acetic Anhydride/Zinc Chloride | Not specified | Not specified | Not specified | Not specified | Not specified | (General classical method) |
| Modern Methods | ||||||
| Microwave-assisted | Anhydrous Sodium Acetate | 10 - 20 minutes | 700 W | 85-91%[2] | 89-91.5[2] | [2] |
| Indium (III) Triflate | In(OTf)₃ | 5 minutes (microwave) | 25°C (microwave) | 84% | Not specified | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, covering both a classical and a modern approach.
Classical Synthesis: The Hudson and Johnson Method (1915)
This protocol is adapted from the work of Hudson and Johnson for the preparation of β-lactose octaacetate.
Materials:
-
α-Lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol (95%)
-
Dichloromethane
-
Sodium bicarbonate solution
Procedure:
-
A mixture of acetic anhydride and anhydrous sodium acetate is heated to near boiling in a round-bottom flask.
-
α-Lactose monohydrate is added in small portions to the hot mixture while maintaining the temperature.
-
After the addition is complete, the mixture is heated for an additional 20 minutes.
-
The reaction mixture is then poured into a beaker containing ice-water and stirred overnight to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and then neutralized with a sodium bicarbonate solution.
-
The crude product is dissolved in dichloromethane, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting residue is recrystallized from 95% ethanol to yield β-lactose octaacetate.
Modern Synthesis: Microwave-Assisted Method
This protocol describes a rapid and efficient synthesis of this compound using microwave irradiation.
Materials:
-
D-(+)-lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol (95%)
-
Distilled water
Procedure:
-
In a round-bottom flask, D-(+)-lactose monohydrate (10.0 g, 0.029 mol) is mixed with acetic anhydride (30 cm³, 0.27 mol) and anhydrous sodium acetate (3.0 g, 0.036 mol).
-
The flask is placed in a microwave reactor and irradiated at 700 W for 10-20 minutes.
-
After irradiation, the hot mixture is carefully poured into 200 cm³ of ice-cold distilled water and stirred.
-
The mixture is left at 4°C for 12 hours to allow for complete precipitation of the product.
-
The white solid precipitate is collected by vacuum filtration and washed thoroughly with distilled water.
-
The product is further purified by recrystallization from 95% ethanol.
-
The purified this compound is dried in a vacuum oven to a constant weight.
Reaction Mechanisms and Logical Workflow
The synthesis of this compound proceeds via the acetylation of the hydroxyl groups of lactose. The reaction mechanism and experimental workflow can be visualized using the following diagrams.
General Reaction Pathway
The overall transformation involves the replacement of the hydrogen atoms of the eight hydroxyl groups in lactose with acetyl groups.
References
An In-depth Technical Guide to the Anomeric Forms of Lactose Octaacetate and Their Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of the α and β anomeric forms of lactose octaacetate. This acetylated derivative of lactose serves as a crucial intermediate in various synthetic pathways in carbohydrate chemistry and is of significant interest to researchers in drug development and materials science. This document outlines detailed experimental protocols and presents key quantitative data in a structured format to facilitate comparison and application in a laboratory setting.
Introduction
This compound is the fully acetylated form of lactose, a disaccharide composed of β-D-galactose and D-glucose linked via a β(1→4) glycosidic bond. The acetylation of the eight hydroxyl groups of lactose results in a more stable, soluble (in organic solvents), and reactive intermediate for further chemical modifications. The anomeric center at the C1 position of the glucose residue can exist in either an α or β configuration, giving rise to two distinct diastereomers: α-lactose octaacetate and β-lactose octaacetate. The stereochemistry of this anomeric center significantly influences the molecule's physical properties and reactivity. Therefore, the ability to selectively synthesize and accurately characterize each anomer is of paramount importance for its application in chemical synthesis.
Synthesis of Anomeric Forms
The synthesis of this compound typically yields a mixture of anomers, with the β-anomer often being the thermodynamically more stable and, therefore, the major product under equilibrium conditions. However, specific protocols can be employed to favor the formation or isolation of one anomer over the other.
Synthesis of β-Lactose Octaacetate (Hudson and Johnson Method)
The classical method developed by Hudson and Johnson remains a reliable approach for the preparation of β-lactose octaacetate. This method involves the acetylation of lactose with acetic anhydride using sodium acetate as a catalyst. The β-anomer is then isolated and purified by fractional crystallization.
Experimental Protocol: Large-Scale Acetylation for β-Lactose Octaacetate [1]
-
Reaction Setup: In a 2-liter round-bottom flask equipped with a mechanical stirrer, combine 900 mL of acetic anhydride and 25 g of anhydrous sodium acetate.
-
Addition of Lactose: While stirring, gradually add 100 g of α-lactose monohydrate to the mixture. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction rate.
-
Reaction Monitoring: Continue stirring for approximately 45 minutes after the lactose addition is complete. Monitor the reaction progress by thin-layer chromatography (TLC) using a solvent system of 10:1 CH₂Cl₂:acetone. The reaction is complete when a single spot is observed.
-
Quenching: Pour the reaction mixture into a 4-liter beaker containing a mixture of 2700 mL of water and ice. Stir the mixture gently overnight at room temperature. A mechanical stirrer is recommended.
-
Isolation of Crude Product: Filter the precipitated solid and wash it with water. Dissolve the solid in 500 mL of dichloromethane (CH₂Cl₂).
-
Work-up: Wash the organic solution with aqueous sodium bicarbonate solution, then dry it over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude product, which will be a mixture of anomers enriched in the β-form.
-
Crystallization: Dissolve the crude product in a minimal amount of CH₂Cl₂ (e.g., 110 mL) and add 10 volumes of methanol (e.g., 1100 mL). Stir the solution at room temperature to induce crystallization of the β-anomer.
-
Purification: Filter the crystals and recrystallize from a CH₂Cl₂-methanol solvent system to obtain pure β-lactose octaacetate.
Synthesis of Anomeric Mixtures (Microwave-Assisted Method)
Microwave-assisted synthesis offers a rapid and efficient alternative for the acetylation of lactose, typically yielding a mixture of α and β anomers. The ratio of the anomers can be influenced by the reaction conditions.
Experimental Protocol: Microwave-Assisted Synthesis of this compound [2][3]
-
Reagent Mixture: In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate, which acts as the catalyst.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation (e.g., 700 W) for a short duration, typically ranging from 10 to 30 minutes.
-
Precipitation: After irradiation, pour the hot sample into 200 cm³ of distilled water with ice cubes. Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the this compound.
-
Isolation and Purification: Filter the resulting white solid under vacuum and wash it with distilled water. The crude product can be further purified by recrystallization from 95% ethanol.
Isolation of α-Lactose Octaacetate
A specific, high-yield synthesis protocol for the pure α-anomer of this compound is not well-documented in the literature. However, the α-anomer can be isolated from the anomeric mixture obtained from the synthesis procedures described above using chromatographic techniques or by fractional crystallization from the mother liquor of the β-anomer crystallization.
Experimental Protocol: Chromatographic Separation of Anomers
-
Stationary Phase: Prepare a silica gel column.
-
Mobile Phase: Use a solvent system such as toluene-acetone (e.g., 3:1 v/v) to elute the compounds.
-
Elution: The α-anomer is typically the more mobile component on silica gel and will elute first.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure α-anomer.
-
Concentration: Evaporate the solvent from the combined fractions to obtain the purified α-lactose octaacetate.
Characterization of Anomeric Forms
The distinct stereochemistry of the α and β anomers of this compound leads to measurable differences in their physical and spectral properties. A combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, polarimetry, and X-ray crystallography, is used for their unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of the anomeric forms of this compound. The chemical shift of the anomeric proton (H-1 of the glucose unit) is particularly diagnostic.
Experimental Protocol: NMR Analysis of this compound Anomers
-
Sample Preparation: Dissolve approximately 20 mg of the this compound sample in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis of anomeric ratios, ensure complete relaxation of the nuclei between scans by using a sufficient relaxation delay.
-
Spectral Analysis:
-
¹H NMR: The anomeric proton (H-1) of the α-anomer typically appears as a doublet at a lower chemical shift (around 6.25 ppm) compared to the β-anomer (around 5.66 ppm). The coupling constant (J-value) for the anomeric proton is also characteristic, with a smaller value for the α-anomer (around 3.5 Hz) and a larger value for the β-anomer (around 8.5 Hz), reflecting the axial-equatorial and axial-axial relationships, respectively.
-
¹³C NMR: The anomeric carbon (C-1) of the α-anomer resonates at a lower field (around 89.2 ppm) compared to the β-anomer (around 91.6 ppm).
-
Quantitative Analysis: The ratio of the α to β anomers in a mixture can be determined by integrating the respective anomeric proton signals in the ¹H NMR spectrum.
-
Polarimetry
The specific rotation of a chiral molecule is a fundamental physical property that can be used for its identification and to assess its purity. The α and β anomers of this compound exhibit different specific rotations.
Experimental Protocol: Polarimetric Measurement
-
Sample Preparation: Accurately weigh a known amount of the purified this compound anomer and dissolve it in a precise volume of a suitable solvent (e.g., chloroform) in a volumetric flask to prepare a solution of known concentration (e.g., c = 1.0 g/100 mL).
-
Measurement: Fill a polarimeter cell of a known path length (e.g., 1 dm) with the solution. Measure the optical rotation at a specific wavelength (typically the sodium D-line at 589 nm) and temperature (e.g., 20 °C).
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including the absolute configuration of the anomeric center. While the crystal structure of β-lactose octaacetate is well-established, obtaining suitable single crystals of the α-anomer for X-ray analysis has been more challenging.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound anomer by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and methanol).
-
Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The refined structure will provide precise bond lengths, bond angles, and the stereochemical configuration of the anomeric center.
Physicochemical Properties
The quantitative data for the α and β anomers of this compound are summarized in the tables below for easy comparison.
Table 1: Physical Properties of this compound Anomers
| Property | α-Lactose Octaacetate | β-Lactose Octaacetate |
| Melting Point (°C) | 75-78[1][4] | 94.0-97.5 |
| Specific Rotation ([α]D) | Not consistently reported for pure anomer | -4.14° (c=10, CHCl₃) |
Table 2: ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | α-Anomer | β-Anomer |
| H-1 (Glc) | ~6.25 (d, J ≈ 3.5 Hz) | ~5.66 (d, J ≈ 8.5 Hz) |
| Other Protons | 3.6-5.4 | 3.6-5.4 |
| Acetyl Protons | ~2.0-2.2 | ~2.0-2.2 |
Table 3: ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | α-Anomer | β-Anomer |
| C-1 (Glc) | ~89.2 | ~91.6 |
| C-1 (Gal) | ~101.9 | ~102.0 |
| Other Carbons | 61-83 | 61-83 |
| Carbonyl Carbons | 168-171 | 168-171 |
| Acetyl Methyls | ~20-21 | ~20-21 |
Visualizations
The following diagrams illustrate the chemical structures of the anomeric forms of this compound and a general workflow for their synthesis and characterization.
References
An In-depth Technical Guide to the Stability and Degradation Pathways of Lactose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, comprehensive stability and degradation data for lactose octaacetate is limited in publicly available literature. This guide provides a detailed overview based on established principles of organic chemistry, data from the closely related compound sucrose octaacetate, and general guidelines for forced degradation studies. The information herein is intended to serve as a robust framework for initiating stability programs for this compound.
Introduction
This compound, the fully acetylated derivative of lactose, is a non-reducing disaccharide with applications in various fields, including its use as a bitter tastant and in chemical synthesis. Understanding its stability and degradation pathways is crucial for its application in pharmaceutical formulations, food science, and other areas where its chemical integrity over time is paramount. This technical guide summarizes the expected stability profile of this compound under various stress conditions and outlines the methodologies for its assessment.
Physicochemical Properties and Storage
This compound is a solid at room temperature. Recommended storage conditions are typically at 2-8°C to minimize potential degradation.
Forced Degradation Studies: A Framework
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. According to the International Council for Harmonisation (ICH) guidelines, these studies should include exposure to a variety of stress conditions. A general approach to a forced degradation study for this compound is outlined below. The target degradation is typically 5-20% to ensure that the degradation products are detectable without completely degrading the parent molecule.
Experimental Protocols
The following are general protocols that can be adapted for forced degradation studies of this compound.
3.1.1. Hydrolytic Degradation (Acidic and Basic)
-
Objective: To assess the susceptibility of this compound to acid and base-catalyzed hydrolysis.
-
Protocol:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
For acidic hydrolysis, add a specific concentration of a strong acid (e.g., 0.1 M HCl) to the solution.
-
For basic hydrolysis, add a specific concentration of a strong base (e.g., 0.1 M NaOH) to the solution.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
3.1.2. Oxidative Degradation
-
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature or a slightly elevated temperature and monitor at various time points.
-
Analyze the samples by a stability-indicating HPLC method.
-
3.1.3. Thermal Degradation
-
Objective: To determine the stability of this compound at elevated temperatures.
-
Protocol:
-
Place solid this compound in a controlled temperature oven (e.g., 80°C, 100°C).
-
Expose the solid for a defined period.
-
Alternatively, prepare a solution of this compound and heat it.
-
At specified time intervals, dissolve the solid sample or dilute the solution and analyze by HPLC.
-
3.1.4. Photolytic Degradation
-
Objective: To assess the photostability of this compound.
-
Protocol:
-
Expose a solution of this compound in a photostransparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Place both the exposed and control samples in a photostability chamber.
-
Analyze both samples at appropriate time points by a stability-indicating HPLC method.
-
Stability Profile and Degradation Pathways
The primary degradation pathways for this compound are expected to be hydrolysis of the ester linkages and, under more forcing conditions, cleavage of the glycosidic bond.
Hydrolytic Degradation
4.1.1. Acid-Catalyzed Hydrolysis
Under acidic conditions, the glycosidic bond is susceptible to cleavage, leading to the formation of glucose and galactose, which would likely be in their acetylated forms initially and could further hydrolyze. The ester groups are also subject to hydrolysis, though typically at a slower rate than glycosidic bond cleavage under acidic conditions.
4.1.2. Base-Catalyzed Hydrolysis (Saponification)
In basic media, the ester groups are readily hydrolyzed (saponified) to yield acetate salts and partially deacetylated lactose intermediates, eventually leading to lactose and acetate. The glycosidic bond is generally more stable under basic conditions compared to acidic conditions.
Oxidative Degradation
Peracetylated sugars are generally stable to mild oxidation. However, under strong oxidative conditions, degradation could potentially occur, though specific pathways are not well-documented.
Thermal Degradation
At temperatures above its melting point, sucrose octaacetate has been shown to decompose[1]. A similar behavior is expected for this compound. The primary thermal degradation reaction for sucrose is the splitting of the glycosidic bond[2].
Photodegradation
While many sugar derivatives do not absorb significantly in the UV-visible region, photodegradation can still occur, potentially initiated by impurities or through complex photochemical reactions. Studies on acetylated lignocellulosic materials have shown that acetylation can decrease the extent of photodegradation[3].
Quantitative Data (Based on Sucrose Octaacetate as a Surrogate)
Due to the lack of specific kinetic data for this compound, the following table summarizes the stability of sucrose octaacetate, a structurally similar peracetylated disaccharide. This data can be used as a preliminary guide for designing stability studies for this compound.
| Stress Condition | pH | Temperature (°C) | Half-life (t₀.₅) / Shelf-life (t₉₀) | Reference |
| Hydrolysis | 4.00 | 25 | 25.3 days (shelf-life) | [4] |
| Hydrolysis | 5.20 | 25 | 114 days (shelf-life) | [4] |
| Hydrolysis | 6.00 | 25 | 27.4 days (shelf-life) | |
| Hydrolysis | 4.00 | 4 | 0.478 years (shelf-life) | |
| Hydrolysis | 5.20 | 4 | 5.26 years (shelf-life) | |
| Hydrolysis | 6.00 | 4 | 1.47 years (shelf-life) | |
| Hydrolysis in 10% Citric Acid | - | - | 35 hours (half-life) |
Note: The shelf-life (t₉₀) is the time at which 10% of the initial concentration has degraded.
Visualization of Pathways and Workflows
Proposed Degradation Pathways of this compound
References
Methodological & Application
Synthesis of Lactose Octaacetate: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of lactose octaacetate, a fully acetylated derivative of lactose. This compound serves as a valuable intermediate in synthetic carbohydrate chemistry and finds applications in various research and development sectors, including drug delivery and material science.[1] This protocol details two common methods for its synthesis: a conventional heating method and a microwave-assisted approach. The procedures outlined below are designed for researchers, scientists, and professionals in drug development, ensuring reproducibility and high yield. The note includes detailed experimental procedures, a summary of quantitative data, and a visual workflow diagram.
Introduction
This compound, also known as 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-D-glucopyranose, is synthesized by the esterification of lactose with acetic anhydride.[2][3] The acetylation of the hydroxyl groups of lactose modifies its physical and chemical properties, rendering it a versatile building block for further chemical modifications. The synthesis can be achieved through various methods, including the use of different catalysts and heating techniques.[2][4] This protocol will focus on two reliable and commonly employed methods: a conventional heating method using acetic acid and sodium acetate, and a rapid, "green" microwave-assisted synthesis utilizing acetic anhydride and sodium acetate.
Materials and Reagents
-
D-(+)-Lactose monohydrate (or anhydrous D-lactose)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Acetic acid (for conventional method)
-
Iodine (for an alternative method)
-
95% (v/v) Ethanol
-
Distilled water
-
Ice
-
All reagents should be of analytical grade and purchased from a reputable supplier.
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle or oil bath
-
Microwave reactor (for microwave-assisted synthesis)
-
Magnetic stirrer and stir bars
-
Vacuum filtration apparatus (e.g., Büchner funnel)
-
Beakers
-
Crystallizing dish
-
Vacuum oven
-
Melting point apparatus
-
NMR spectrometer and FT-IR spectrometer for characterization
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Protocol 1: Conventional Heating Method
This method involves a two-stage reaction process.
Stage 1: Partial Acetylation
-
In a round-bottom flask, combine anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and anhydrous sodium acetate (0.36 g).
-
Heat the mixture to 100°C for 2 hours with continuous stirring.
-
Remove the excess acetic acid and water under vacuum. This will yield partially acetylated lactose.
Stage 2: Complete Acetylation
-
To the reactor containing the partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate in a mole ratio of 1:5:0.25 (partially acetylated lactose:acetic anhydride:sodium acetate).
-
Heat the mixture under reflux with stirring for approximately 30 minutes.
-
Rapidly distill the excess acetic anhydride and the acetic acid formed during the reaction.
Work-up and Purification
-
The molten product is then transferred to a high-shear mixer with water.
-
The resulting product suspension is passed through a grinder, filtered, and dried in an oven.
-
The approximate yield of this compound is 85%.
Protocol 2: Microwave-Assisted Synthesis
This method offers a more rapid and environmentally friendly approach to the synthesis.
Reaction Setup
-
In a round-bottom flask suitable for microwave synthesis, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate, which acts as the catalyst.
Microwave Irradiation
-
Place the flask in a microwave reactor and irradiate at 700 W. The reaction time can be varied (e.g., 10, 15, 20, or 30 minutes) to optimize the yield, with 15-20 minutes often providing the highest yield.
Work-up and Purification
-
After irradiation, pour the hot reaction mixture into 200 cm³ of distilled water with ice cubes.
-
Stir the mixture and then leave it at 4°C for 12 hours to allow for the precipitation of the this compound as a white solid.
-
Filter the precipitate under vacuum and wash it with distilled water.
-
For further purification, recrystallize the solid from 95% ethanol and then distilled water.
-
Dry the purified this compound in a vacuum oven to a constant weight.
Data Presentation
The following table summarizes the quantitative data associated with the described synthesis protocols.
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |
| Starting Material | Anhydrous D-lactose | D-(+)-Lactose monohydrate | , |
| Reagents | Acetic acid, Acetic anhydride, Sodium acetate | Acetic anhydride, Sodium acetate | , |
| Reaction Time | ~2.5 hours | 10 - 30 minutes | , |
| Reaction Temperature | 100°C and reflux | N/A (Microwave Power: 700 W) | , |
| Yield | ~85% | 85-91% | , |
| Product Appearance | White solid | White to faint yellow powder | , |
| Melting Point | Not specified in source | Not specified in source | |
| Degree of Substitution | Not specified in source | 3.2 - 3.7 |
Characterization
The synthesized this compound can be characterized using various analytical techniques:
-
Melting Point: The melting point can be determined using a Kofler hot stage microscope or a standard melting point apparatus.
-
Degree of Substitution (DS): The percentage of acetylation and the DS can be determined by titration.
-
FT-IR Spectroscopy: The infrared spectrum can be recorded to confirm the presence of acetyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure and confirm the complete acetylation of the lactose molecule.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.
Caption: Workflow for the microwave-assisted synthesis of this compound.
Conclusion
This application note provides detailed and reliable protocols for the synthesis of this compound, catering to the needs of researchers and professionals in the field of chemistry and drug development. The microwave-assisted method, in particular, offers a rapid and efficient alternative to conventional heating, aligning with the principles of green chemistry. By following these protocols, researchers can consistently produce high-purity this compound for their specific applications.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Lactose Octaacetate
Introduction
Lactose octaacetate is a fully acetylated derivative of lactose, where all eight hydroxyl groups are converted to acetate esters. This modification alters its physical and chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules and a useful surfactant with antimicrobial properties.[1][2] Conventional methods for the synthesis of this compound often involve prolonged reaction times and the use of hazardous solvents.[1] Microwave-assisted organic synthesis has emerged as a "green" and efficient alternative, significantly reducing reaction times and often improving yields.[3][4] This application note provides a detailed protocol for the rapid and efficient synthesis of this compound using microwave irradiation.
Reaction Scheme
The overall reaction involves the esterification of lactose with acetic anhydride using anhydrous sodium acetate as a catalyst under microwave irradiation.
Scheme 1: One-pot synthesis of this compound under microwave irradiation.
Experimental Data
The efficiency of the microwave-assisted synthesis is demonstrated by the high yields achieved in short reaction times. The following table summarizes the quantitative data from the synthesis under different microwave irradiation times.
| Sample | Microwave Power (W) | Reaction Time (min) | Yield (%) | Melting Point (°C) |
| LA 1 | 700 | 10 | 78 | 89.8 – 90.8 |
| LA 2 | 700 | 15 | 91 | 90.1 – 91.1 |
| LA 3 | 700 | 20 | 91 | 89.9 – 90.9 |
| LA 4 | 700 | 30 | 39 | 93.8 – 94.8 |
| LA C | Conventional | 60 | 85 | 90.5 – 91.5 |
Table 1: Characterization of lactose acetates synthesized under microwave irradiation compared to conventional heating. The highest yields were obtained at 15-20 minutes of microwave irradiation.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis, purification, and characterization of this compound.
Materials and Equipment
-
D-(+)-Lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
95% (v/v) Ethanol
-
Distilled water
-
Ice
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
-
Vacuum oven
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Experimental Workflow Diagram
A schematic overview of the microwave-assisted synthesis of this compound.
Step-by-Step Synthesis Procedure
-
Reagent Preparation : In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate, which acts as the catalyst.
-
Microwave Irradiation : Place the flask in a microwave reactor and irradiate the mixture at 700 W. For optimal yield, a reaction time of 15 to 20 minutes is recommended.
-
Precipitation of Product : After irradiation, carefully pour the hot reaction mixture into a beaker containing 200 cm³ of distilled water with ice cubes.
-
Stirring and Cooling : Stir the mixture and then leave it at 4 °C for 12 hours to allow for the complete precipitation of this compound as a white solid.
-
Filtration and Washing : Filter the white precipitate under vacuum using a Büchner funnel. Wash the solid thoroughly with distilled water to remove any unreacted reagents and by-products.
Purification
-
Recrystallization : The crude this compound is purified by recrystallization. First, dissolve the solid in a minimal amount of hot 95% ethanol. Then, add distilled water until the solution becomes cloudy.
-
Cooling and Crystallization : Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate the formation of pure crystals.
-
Isolation of Pure Product : Filter the recrystallized product and wash with a small amount of cold distilled water.
-
Drying : Dry the purified this compound in a vacuum oven until a constant weight is achieved.
Characterization
The structure and purity of the synthesized this compound can be confirmed by the following methods:
-
Melting Point : The melting point of the purified product should be in the range of 89-91.5 °C.
-
FT-IR Spectroscopy : The infrared spectrum, typically recorded in KBr pellets, should show characteristic ester carbonyl (C=O) stretching bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to confirm the complete acetylation of all hydroxyl groups and the overall structure of the molecule.
This microwave-assisted protocol offers a significant improvement over conventional methods, providing a rapid, efficient, and high-yielding route to this compound, a compound of interest for researchers in drug development and materials science.
References
Application Note: Purification of Lactose Octaacetate by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactose octaacetate is a fully acetylated derivative of lactose, serving as a key intermediate in the synthesis of various biologically active compounds and carbohydrate-based drugs. Its purity is paramount for successful downstream applications. This application note provides a detailed protocol for the purification of crude this compound via recrystallization, a robust and scalable method for achieving high purity. The protocol outlines the use of common solvent systems and provides expected yield and purity metrics.
Introduction
This compound is a versatile building block in synthetic carbohydrate chemistry.[1] The complete acetylation of the hydroxyl groups of lactose renders it soluble in organic solvents, facilitating a wide range of chemical modifications. However, the synthesis of this compound often results in a mixture of α and β anomers, along with other process-related impurities. For applications in drug development and the synthesis of complex oligosaccharides, a highly pure form of a single anomer, typically the β-anomer, is required.
Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[2][3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes, leaving the impurities dissolved in the mother liquor. This method is particularly effective for removing minor isomers and colored impurities.
This document details an optimized protocol for the recrystallization of this compound, discusses suitable solvent systems, and presents characterization data for the purified product.
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
95% Ethanol
-
Methanol
-
Dichloromethane
-
Distilled Water
-
Beakers and Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Drying oven or vacuum desiccator
Recrystallization Protocol 1: Using 95% Ethanol
This protocol is suitable for general purification of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude product, add 3-4 mL of 95% ethanol.
-
Heating: Gently heat the mixture while stirring until the solvent reaches its boiling point and all the solid has dissolved. If undissolved solids remain, they may be insoluble impurities. In this case, perform a hot filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, do not disturb the flask during the initial cooling phase. Subsequently, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (approximately 75-78°C) until a constant weight is achieved.[4]
Recrystallization Protocol 2: Using Ethanol and Water
This protocol is an alternative method that can be effective for different impurity profiles.[5]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot 95% ethanol as described in Protocol 1.
-
Inducing Crystallization: To the hot solution, add distilled water dropwise until a slight turbidity persists.
-
Re-dissolution and Cooling: Reheat the solution gently until it becomes clear again. Then, allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash with cold 95% ethanol, and dry the crystals as described in Protocol 1.
Recrystallization Protocol 3: Using Dichloromethane and Methanol
This solvent system is particularly advantageous for the purification of β-lactose octaacetate.
-
Dissolution: Dissolve the crude product in a minimal amount of dichloromethane.
-
Addition of Anti-solvent: Slowly add methanol (approximately 10 times the volume of dichloromethane) to the solution while stirring.
-
Crystallization: Allow the solution to stand at room temperature. Crystals of pure β-lactose octaacetate will form.
-
Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Data Presentation
The efficiency of the recrystallization process can be evaluated by the yield and the purity of the final product. The following table summarizes typical results obtained from the purification of this compound.
| Parameter | Before Recrystallization (Crude) | After Recrystallization | Reference |
| Yield | Not Applicable | 32.6% - 54% | |
| Melting Point | Broad range | 75-78 °C (sharper range) | |
| Purity (Anomeric Ratio α:β) | ~1:12 to ~1:30 | ~1:275 | |
| Appearance | Off-white to yellowish powder | White crystalline solid |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Characterization of Purified this compound
The purity of the recrystallized this compound should be confirmed using appropriate analytical techniques.
-
Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for this compound is around 75-78°C.
-
1H NMR Spectroscopy: This is a highly reliable method for determining the anomeric purity of this compound. The ratio of the α to β anomers can be accurately determined by integrating the signals of the anomeric protons.
-
FT-IR Spectroscopy: The infrared spectrum can confirm the presence of characteristic functional groups, such as the ester carbonyl stretch, and the absence of hydroxyl groups, indicating complete acetylation.
Conclusion
Recrystallization is an effective and straightforward method for the purification of this compound. The choice of solvent system can be tailored to the specific impurity profile of the crude product. The protocols provided in this application note, coupled with appropriate analytical characterization, will enable researchers, scientists, and drug development professionals to obtain high-purity this compound suitable for their specific applications. The use of 1H NMR is highly recommended for the definitive assessment of anomeric purity.
References
Application Notes and Protocols: Lactose Octaacetate as a Protecting Group in Carbohydrate Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex oligosaccharides and glycoconjugates. Acetyl groups are among the most widely employed protecting groups for hydroxyl functionalities due to their ease of installation and removal. Lactose octaacetate, the peracetylated form of lactose, serves as a crucial intermediate, effectively masking the eight hydroxyl groups of the disaccharide. This protection strategy allows for regioselective modifications at other positions of a molecule or prevents unwanted side reactions during glycosylation. Subsequently, the acetyl groups can be efficiently removed under mild conditions to yield the desired final product.
These application notes provide a comprehensive overview of the use of this compound as a protecting group, including detailed protocols for its synthesis and deprotection, and its application in the synthesis of biologically significant oligosaccharides.
Data Presentation
Table 1: Synthesis of this compound - Comparison of Methods
| Method | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional Heating | Sodium Acetate | Acetic Anhydride (reagent and solvent) | 2 hours | 100 °C | ~85% | [1] |
| Conventional Heating | Iodine (catalytic) | Acetic Anhydride (stoichiometric) | Not specified | Room Temp. | High | Not specified |
| Microwave Irradiation | Sodium Acetate | Acetic Anhydride (reagent and solvent) | 10-20 minutes | 700 W | 74-91% | [2][3][4] |
Table 2: Deprotection of this compound - Comparison of Methods
| Method | Reagent | Solvent | Reaction Time | Temperature | Product | Reference |
| Zemplén Deacetylation | Sodium Methoxide (catalytic) | Methanol | Completion (TLC monitored) | Room Temp. | Lactose | [5] |
| Selective Anomeric Deacetylation | MgO | Methanol | 4-5 hours | Reflux | 1-Hydroxy Lactose Heptaacetate | |
| Enzymatic Deprotection | Acetyl Xylan Esterase | Aqueous Buffer | Not specified | Not specified | Regioselectively deacetylated lactose |
Experimental Protocols
Protocol 1: Synthesis of this compound (Conventional Method)
This protocol describes the synthesis of this compound using acetic anhydride and sodium acetate under conventional heating.
Materials:
-
D-(+)-Lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Distilled water
-
Ice
-
Ethanol (95%)
Procedure:
-
In a round-bottom flask, combine 10.0 g of D-(+)-lactose monohydrate, 30 cm³ of acetic anhydride, and 3.0 g of anhydrous sodium acetate.
-
Heat the mixture at 100°C with stirring for 2 hours.
-
After the reaction is complete, pour the hot reaction mixture into 200 cm³ of ice-cold distilled water.
-
Stir the mixture vigorously to precipitate the this compound as a white solid.
-
Leave the mixture at 4°C for 12 hours to ensure complete precipitation.
-
Filter the white solid under vacuum and wash it thoroughly with cold distilled water.
-
Purify the crude product by recrystallization from 95% ethanol.
-
Dry the purified this compound in a vacuum oven to a constant weight. The expected yield is approximately 85%.
Protocol 2: Synthesis of this compound (Microwave-Assisted Method)
This protocol provides a rapid and efficient synthesis of this compound using microwave irradiation.
Materials:
-
D-(+)-Lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Distilled water
-
Ice
-
Ethanol (95%)
Procedure:
-
In a microwave-safe round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate, 30 cm³ of acetic anhydride, and 3.0 g of anhydrous sodium acetate.
-
Place the flask in a microwave reactor and irradiate at 700 W for 10-15 minutes.
-
After irradiation, carefully pour the hot mixture into 200 cm³ of ice-cold distilled water.
-
Stir the suspension to facilitate the precipitation of this compound.
-
Allow the mixture to stand at 4°C for 12 hours.
-
Collect the white precipitate by vacuum filtration and wash with cold distilled water.
-
Recrystallize the product from 95% ethanol to obtain pure this compound.
-
Dry the crystals under vacuum. The yield can reach up to 91%.
Protocol 3: General Deprotection of this compound (Zemplén Deacetylation)
This protocol describes the complete removal of acetyl groups from this compound to yield lactose.
Materials:
-
This compound
-
Dry Methanol
-
Sodium methoxide solution in methanol (e.g., 0.5 M)
-
Ion-exchange resin (H+ form)
-
TLC plates for reaction monitoring
Procedure:
-
Dissolve this compound in dry methanol in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, add the H+ ion-exchange resin to neutralize the solution (pH ~7).
-
Stir for a few minutes, then filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude lactose.
-
The crude product can be purified further by silica gel chromatography if necessary.
Protocol 4: Application of this compound in Glycosylation - Synthesis of Allyl β-D-Lactoside
This protocol demonstrates the use of peracetylated lactose as a glycosyl donor in a glycosylation reaction.
Materials:
-
This compound (peracetyl-β-lactose)
-
Allyl alcohol
-
Anhydrous dichloromethane
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Triethylamine
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Acetic anhydride
-
Pyridine
Procedure:
Part A: Glycosylation
-
Dissolve 0.2 g of this compound and allyl alcohol in anhydrous dichloromethane in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0°C and add BF₃·Et₂O.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Neutralize the reaction by adding triethylamine.
-
Dilute the mixture with ethyl acetate and extract with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate to dryness to obtain the crude product.
Part B: Reacetylation
-
Dissolve the crude product from Part A in a mixture of pyridine and acetic anhydride.
-
Stir the solution at room temperature until TLC analysis indicates the complete conversion of partially deacetylated byproducts to the peracetylated product.
-
Work up the reaction by pouring it into ice water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with aqueous HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the pure peracetylated allyl β-D-lactoside.
Mandatory Visualization
Caption: General workflow for using this compound as a protecting group.
Caption: Synthesis of this compound.
Caption: Zemplén deacetylation of this compound.
References
- 1. Enzymatic regioselective deprotection of peracetylated mono- and disaccharides | Semantic Scholar [semanticscholar.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemoenzymatic synthesis and enzymatic analysis of 8-modified cytidine monophosphate-sialic acid and sialyl lactose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antiviral Activity of Lactose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known antiviral activity of lactose octaacetate against a panel of viruses and detail the protocols for its evaluation. This compound has demonstrated selective in vitro activity against Poliovirus 1 (PV-1).
Overview of Antiviral Activity
This compound has been evaluated for its antiviral properties against several viruses. It has been found to be inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1. However, it exhibits inhibitory effects on the replication of Poliovirus 1 (PV-1)[1].
Data Presentation: Cytotoxicity and Antiviral Efficacy
The following table summarizes the cytotoxic and antiviral activities of this compound. The 50% cytotoxic concentration (CC50) was determined for Madin-Darby Bovine Kidney (MDBK), Human epithelial type 2 (HEp-2), and Madin-Darby Canine Kidney (MDCK) cell lines. The 50% inhibitory concentration (IC50) against Poliovirus 1 was also determined. The Selectivity Index (SI), a measure of the compound's specificity for antiviral activity over cytotoxicity, was calculated as the ratio of CC50 to IC50.
| Cell Line/Virus | CC50 (µg/mL) | IC50 (µg/mL) | Selectivity Index (SI) |
| MDBK Cells | 1100 | - | - |
| HEp-2 Cells | 533 | - | - |
| MDCK Cells | 688 | - | - |
| Poliovirus 1 (PV-1) | - | 215 | 2.4 |
Data sourced from Biointerface Research in Applied Chemistry, 2021.[1]
Experimental Protocols
The following are detailed protocols for the assessment of the antiviral activity of this compound.
Cell Culture and Virus Propagation
-
Cell Lines:
-
MDBK (Madin-Darby Bovine Kidney) cells
-
HEp-2 (Human epithelial type 2) cells
-
MDCK (Madin-Darby Canine Kidney) cells
-
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintenance Medium: EMEM supplemented with 2% FBS and antibiotics.
-
Virus: Poliovirus 1 (PV-1) should be propagated in a suitable host cell line (e.g., HEp-2 cells) to generate high-titer stocks. The virus titer should be determined using a standard method such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
Cytotoxicity Assay Protocol
This protocol determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding: Seed MDBK, HEp-2, or MDCK cells in a 96-well microplate at a density of 1 x 10^4 cells/well in growth medium. Incubate at 37°C in a 5% CO2 incubator until a confluent monolayer is formed (approximately 24-48 hours).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in maintenance medium to achieve a range of final concentrations to be tested.
-
Treatment: Remove the growth medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells with medium only as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Cell Viability Assessment (Neutral Red Uptake Assay):
-
Prepare a 0.05% solution of Neutral Red in phosphate-buffered saline (PBS).
-
Remove the medium containing the compound and wash the cells with PBS.
-
Add 100 µL of the Neutral Red solution to each well and incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with a destain solution (e.g., 50% ethanol, 1% acetic acid in water).
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assay Protocol (Cytopathic Effect Inhibition Assay)
This protocol assesses the ability of this compound to inhibit the cytopathic effect (CPE) induced by Poliovirus 1.
-
Cell Seeding: Seed a suitable host cell line (e.g., HEp-2) in a 96-well microplate as described in the cytotoxicity assay protocol.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in maintenance medium.
-
Prepare a dilution of Poliovirus 1 in maintenance medium at a concentration that will cause a complete cytopathic effect in 48-72 hours (e.g., 100 TCID50/well).
-
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add 50 µL of the diluted this compound to each well.
-
Add 50 µL of the diluted virus to each well.
-
Include a virus control (cells + virus, no compound), a cell control (cells only, no virus or compound), and a compound toxicity control (cells + compound, no virus).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until the virus control wells show complete CPE.
-
CPE Observation and Quantification:
-
Observe the cell monolayers for the presence of CPE using an inverted microscope.
-
Quantify cell viability using the Neutral Red uptake assay as described in the cytotoxicity protocol.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each concentration of the compound. The IC50 value is the concentration of the compound that inhibits the viral CPE by 50%.
Visualization of Experimental Workflow and Potential Antiviral Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antiviral activity of this compound.
Caption: Workflow for antiviral activity and cytotoxicity testing.
Potential Mechanisms of Antiviral Action
The precise mechanism of action of this compound against Poliovirus 1 has not been elucidated. The following diagram illustrates the general replication cycle of a non-enveloped RNA virus like poliovirus and highlights potential stages where an antiviral compound could exert its inhibitory effects.
Caption: General poliovirus replication cycle and potential antiviral targets.
Future research should focus on elucidating the specific molecular target of this compound in the Poliovirus 1 replication cycle to better understand its antiviral mechanism.
References
Application Notes and Protocols: Lactose Octaacetate as a Bitter Taste Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose octaacetate is a fully acetylated derivative of lactose, known for its distinct bitter taste. While the general bitterness of acetylated sugars is recognized, their specific interactions with the human repertoire of 25 bitter taste receptors (TAS2Rs) are not extensively documented in publicly available research. This document provides an overview of the current understanding of this compound in the context of bitter taste research, alongside detailed protocols for its investigation as a TAS2R agonist.
Disclaimer: As of the latest literature review, specific quantitative data on the activation of individual human bitter taste receptors (TAS2Rs) by this compound, such as EC50 or IC50 values, are not available. The information and protocols provided herein are based on the established methodologies for studying bitter taste receptor agonists and data available for structurally related compounds, such as sucrose octaacetate (SOA).
Putative Role as a TAS2R Agonist
Bitter taste perception is mediated by the TAS2R family of G-protein coupled receptors (GPCRs). The activation of these receptors by a ligand, such as a bitter compound, initiates a signaling cascade that ultimately leads to the perception of bitterness. Given its pronounced bitter taste, it is hypothesized that this compound functions as an agonist for one or more of the 25 human TAS2Rs. Identifying the specific receptor(s) and quantifying the agonist activity are crucial steps in understanding its sensory properties and potential physiological roles beyond taste.
Data Presentation: A Framework for Characterization
Due to the absence of specific data for this compound, the following tables are presented as a template for the types of quantitative data that should be generated through experimental investigation. For context, available data for the related compound, sucrose octaacetate, is included where applicable.
Table 1: Quantitative Agonist Activity of this compound on Human TAS2Rs (Hypothetical Data)
| TAS2R Subtype | Agonist Activity (EC50/IC50) | Maximum Response (% of Control) | Hill Slope |
| TAS2Rn | [To Be Determined] | [To Be Determined] | [To Be Determined] |
| ... | ... | ... | ... |
This table should be populated with data obtained from functional cell-based assays.
Table 2: Sensory Threshold of Acetylated Sugars
| Compound | Median Taste Threshold (μM) | Range (μM) |
| Sucrose Octaacetate | 4.0[1][2] | 0.25 - 16.0[1][2] |
| This compound | [To Be Determined] | [To Be Determined] |
Sensory threshold data provides a psychophysical measure of bitterness potency.
Signaling Pathways and Experimental Workflows
Bitter Taste Receptor Signaling Pathway
The canonical signaling pathway for bitter taste transduction upon agonist binding to a TAS2R is depicted below. This pathway involves the activation of a G-protein (gustducin), leading to a cascade that results in an increase in intracellular calcium.
Caption: Canonical TAS2R signaling pathway.
Experimental Workflow for Screening this compound
The following diagram outlines the typical workflow for screening a compound like this compound against a panel of human TAS2Rs using a cell-based functional assay.
Caption: Cell-based assay workflow.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the agonist activity of this compound on human bitter taste receptors.
Protocol 1: Cell-Based Calcium Imaging Assay for TAS2R Activation
This protocol describes a common method for assessing the activation of TAS2Rs in a heterologous expression system.
1. Materials and Reagents:
-
Human Embryonic Kidney (HEK293T) cells stably expressing a chimeric G-protein (e.g., Gα16-gust44).
-
Expression plasmids for each of the 25 human TAS2Rs.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Transfection reagent (e.g., Lipofectamine 2000).
-
96-well black-walled, clear-bottom cell culture plates.
-
This compound (high purity).
-
Dimethyl sulfoxide (DMSO) for stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye leakage).
-
A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
2. Cell Culture and Transfection:
-
Culture the HEK293T-Gα16-gust44 cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
One day before transfection, seed the cells into 6-well plates to reach 70-80% confluency on the day of transfection.
-
For each TAS2R to be tested, transfect the cells with the corresponding expression plasmid according to the manufacturer's protocol for the chosen transfection reagent. Include a mock transfection (empty vector) as a negative control.
-
Incubate the cells for 24 hours post-transfection.
3. Assay Plate Preparation:
-
After 24 hours of transfection, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and seed them into 96-well black-walled, clear-bottom plates at a density of approximately 50,000 cells per well.
-
Incubate the plates for another 24 hours to allow for cell attachment and receptor expression.
4. Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Aspirate the culture medium from the 96-well plates and wash the cells once with assay buffer.
-
Add 100 µL of the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
5. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for dose-response analysis (e.g., from 1 µM to 10 mM). Prepare a vehicle control (assay buffer with the same final concentration of DMSO).
6. Calcium Mobilization Assay:
-
Wash the cells twice with assay buffer after the dye-loading incubation.
-
Add 100 µL of assay buffer to each well.
-
Place the 96-well plate into the fluorescence microplate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) at regular intervals (e.g., every 2 seconds).
-
After establishing a stable baseline fluorescence (typically 10-20 seconds), the instrument's injector will add a specific volume (e.g., 20 µL) of the this compound dilutions or vehicle control to the wells.
-
Continue to record the fluorescence for at least 60-90 seconds after compound addition to capture the peak response.
7. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response by dividing ΔF by the baseline fluorescence (F) to obtain ΔF/F.
-
Subtract the average response of the mock-transfected cells from the response of the TAS2R-expressing cells to correct for non-specific effects.
-
Plot the normalized fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value and the maximum response.
Protocol 2: Sensory Panel Evaluation for Bitterness Threshold Determination
This protocol outlines a method for determining the human taste threshold for this compound.
1. Participants:
-
Recruit a panel of healthy, non-smoking adult volunteers.
-
Ensure participants have no known taste or smell disorders.
-
Obtain informed consent from all participants.
2. Materials:
-
This compound (food-grade or high purity).
-
Deionized, purified water.
-
Glass or plastic taste evaluation cups.
-
Spit cups.
-
Unsalted crackers and water for palate cleansing.
3. Stimulus Preparation:
-
Prepare a stock solution of this compound in water. Gentle heating may be required for dissolution. Ensure the solution is cooled to room temperature before serving.
-
Create a series of dilutions from the stock solution, typically in half-log steps (e.g., 100 µM, 31.6 µM, 10 µM, 3.16 µM, 1 µM, etc.).
-
Prepare a "blank" sample containing only water.
4. Procedure (Ascending Forced-Choice Method):
-
Present participants with three cups, two containing the blank (water) and one containing the lowest concentration of this compound. The order of presentation should be randomized.
-
Instruct participants to taste each sample, swish it in their mouth for a few seconds, and then expectorate into a spit cup.
-
Ask the participant to identify the "different" or "bitter" sample.
-
If the participant correctly identifies the sample containing this compound, present the next set of three cups with the next highest concentration.
-
If the participant answers incorrectly, present another set of three cups with the same concentration.
-
The threshold is defined as the lowest concentration at which the participant correctly identifies the bitter sample in two consecutive presentations.
-
Provide unsalted crackers and water for palate cleansing between each concentration level.
5. Data Analysis:
-
Calculate the geometric mean of the individual thresholds to determine the group's bitterness threshold for this compound.
-
Analyze the distribution of individual thresholds.
Conclusion
While this compound is known to be bitter, its specific interactions with human bitter taste receptors remain an open area for research. The protocols and frameworks provided in these application notes offer a comprehensive guide for researchers to systematically investigate the role of this compound as a TAS2R agonist. Such studies will be invaluable for a deeper understanding of bitter taste perception and could have implications for food science and drug development.
References
Chemoenzymatic Synthesis of Novel Lactose Derivatives from Lactose Octaacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of novel lactose derivatives, starting from the readily available precursor, lactose octaacetate. This approach leverages the specificity of enzymatic reactions on a chemically protected lactose backbone, enabling the regioselective synthesis of valuable carbohydrate structures. Such derivatives are of significant interest in drug development, glycobiology, and material science. The protocols herein describe a two-step chemoenzymatic sequence: (1) regioselective deacetylation of this compound using lipases to yield a partially protected lactose derivative, and (2) subsequent enzymatic transglycosylation using β-galactosidase to introduce novel functionalities.
Introduction
Lactose, a disaccharide readily available from the dairy industry, is an attractive starting material for the synthesis of complex carbohydrates. However, its multiple hydroxyl groups necessitate complex protection and deprotection strategies in traditional chemical synthesis. A chemoenzymatic approach, combining the efficiency of chemical synthesis for the preparation of a protected starting material like this compound, with the high selectivity of enzymatic transformations, offers a more streamlined and sustainable alternative. This compound serves as a key intermediate, allowing for regioselective enzymatic modifications that would be challenging to achieve through purely chemical means.[1] This methodology opens avenues for the creation of libraries of novel lactose derivatives, including precursors for human milk oligosaccharides (HMOs) and other bioactive glycans.[2][3][4]
Experimental Workflow
The overall chemoenzymatic strategy involves a three-stage process: chemical synthesis of the starting material, regioselective enzymatic deacetylation, and enzymatic elongation or derivatization.
Caption: Overall workflow for the chemoenzymatic synthesis of lactose derivatives.
Part 1: Synthesis of this compound (Starting Material)
The first step is the peracetylation of lactose to form this compound. This can be achieved through various methods, including conventional heating and microwave-assisted synthesis.[5]
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol offers a rapid and efficient method for the synthesis of this compound.
Materials:
-
D-(+)-lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
95% (v/v) Ethanol
-
Distilled water
-
Round-bottom flask
-
Microwave reactor
-
Magnetic stirrer and stir bar
-
Ice bath
-
Vacuum filtration setup
-
Vacuum oven
Procedure:
-
In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate.
-
Place the flask in a microwave reactor and irradiate at 700 W for 15-20 minutes.
-
After irradiation, carefully pour the hot mixture into 200 cm³ of ice-cold distilled water while stirring.
-
Continue stirring the mixture and leave it at 4°C for 12 hours to allow for the precipitation of this compound as a white solid.
-
Filter the precipitate under vacuum and wash the solid with cold distilled water.
-
Purify the crude this compound by recrystallization from 95% ethanol, followed by another recrystallization from distilled water.
-
Dry the purified this compound in a vacuum oven to a constant weight.
Data Presentation:
| Parameter | Value | Reference |
| Yield | 85-91% | |
| Degree of Substitution (DS) | 3.2 - 3.7 | |
| Melting Point | 89-91.5°C | |
| Appearance | White solid |
Part 2: Regioselective Enzymatic Deacetylation
The key step in this chemoenzymatic approach is the regioselective removal of acetyl groups from this compound. Lipases, particularly Candida antarctica lipase B (CAL-B), have shown excellent regioselectivity in the deacetylation of peracetylated sugars in organic media. This creates a partially protected lactose derivative with one or more free hydroxyl groups, ready for subsequent modification.
Caption: Lipase-catalyzed regioselective deacetylation of this compound.
Protocol 2: CAL-B Catalyzed Regioselective Deacetylation of this compound
This protocol is adapted from methodologies used for the deacetylation of other peracetylated saccharides.
Materials:
-
This compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Methyl tert-butyl ether (MTBE)
-
n-Butanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled oil bath or heating mantle
-
Filtration setup
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 100 mg) in MTBE (10 mL).
-
Add n-butanol (3.5 equivalents) to the solution.
-
Set the temperature to 45-60°C and begin stirring.
-
Once the this compound is fully dissolved, add immobilized Candida antarctica lipase B (100-200% w/w of the substrate).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion (typically 24-48 hours), filter off the immobilized enzyme. The enzyme can be washed with dichloromethane and air-dried for potential reuse.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting partially deacetylated this compound by silica gel column chromatography.
Data Presentation:
| Substrate Analogue | Enzyme | Selectivity | Yield | Reference |
| Peracetylated D-glucose | CAL-B | 4-OH and 6-OH positions | High | |
| Peracetylated D-galactose thioglycoside | CAL-B | 6-OH position | 88% | |
| Peracetylated L-rhamnose | CAL-B | 1-OH position | 90% |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Part 3: Enzymatic Transglycosylation
The partially deacetylated lactose derivative can now serve as an acceptor in a transglycosylation reaction catalyzed by a β-galactosidase. This allows for the attachment of another galactose unit, forming a trisaccharide, or other moieties depending on the enzyme and donor substrate used.
Caption: β-Galactosidase-catalyzed transglycosylation to form a trisaccharide.
Protocol 3: β-Galactosidase Catalyzed Synthesis of a Galacto-oligosaccharide (GOS) Derivative
This protocol outlines the synthesis of a GOS derivative using a partially deacetylated this compound as the acceptor.
Materials:
-
Partially deacetylated this compound
-
Lactose (as galactosyl donor)
-
β-Galactosidase (e.g., from Aspergillus oryzae or Kluyveromyces lactis)
-
Sodium phosphate buffer (e.g., 50 mM, pH 6.5)
-
Reaction vessel with temperature control and stirring
-
HPLC system for reaction monitoring and product analysis
Procedure:
-
Prepare a concentrated solution of lactose (e.g., 30-50% w/v) in the sodium phosphate buffer. This high concentration favors transglycosylation over hydrolysis.
-
Dissolve the partially deacetylated this compound in the lactose solution. The concentration of the acceptor should be optimized.
-
Adjust the pH and pre-heat the solution to the optimal temperature for the chosen β-galactosidase (e.g., 40-50°C).
-
Add the β-galactosidase to the reaction mixture to initiate the reaction.
-
Incubate the reaction with gentle agitation, monitoring the formation of the product by HPLC.
-
Upon reaching the desired conversion, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
The resulting mixture can be purified using chromatographic techniques to isolate the desired acetylated trisaccharide derivative.
-
A final deacetylation step under Zemplén conditions (catalytic sodium methoxide in methanol) can be performed to yield the unprotected trisaccharide.
Data Presentation:
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | GOS Yield from Lactose | Reference |
| Kluyveromyces lactis | 7.0 | 40 | Dependent on lactose concentration | |
| Aspergillus oryzae | 5.5 | 42 | Varies with conditions | |
| Bacillus circulans | 6.0 | 50 | ~38% |
Note: The yield of the specific derivative from the partially acetylated acceptor will need to be determined experimentally.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for monitoring the progress of both the deacetylation and transglycosylation reactions, as well as for the final product analysis.
For Partially Acetylated Lactose Derivatives:
-
Column: C18 or a specialized carbohydrate column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).
For Unprotected Saccharides:
-
Column: Amino-based or ion-exchange column (e.g., HPAEC-PAD).
-
Mobile Phase: Acetonitrile/water for amino columns, or an aqueous buffer for ion-exchange.
-
Detection: RI or Pulsed Amperometric Detection (PAD) for high sensitivity.
Conclusion
The chemoenzymatic synthesis starting from this compound provides a powerful and versatile platform for the creation of novel and complex lactose derivatives. The regioselective deacetylation catalyzed by lipases allows for precise control over the position of subsequent modifications. The subsequent enzymatic transglycosylation offers a mild and efficient method for chain elongation and derivatization. These protocols and application notes provide a solid foundation for researchers to explore the synthesis of a wide range of bioactive carbohydrates for applications in drug discovery and development.
References
- 1. Synthesis of 6′-galactosyllactose, a deviant human milk oligosaccharide, with the aid of Candida antarctica lipase-B - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chemoenzymatic Synthesis of a Library of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemo-enzymatic approach for the synthesis of human milk oligosaccharide backbone structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols: Lactose Octaacetate as an Animal Feed Deterrent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose octaacetate is a bitter-tasting, non-toxic compound that holds potential as a feed deterrent for various animal species. Its application is particularly relevant in scenarios requiring controlled feed intake, prevention of consumption of non-target feed, or as a tool in taste aversion research. These application notes provide a summary of the current understanding of its mechanism of action, data from analogous compounds to infer potential efficacy, and detailed protocols for its evaluation.
Note on Data Availability: Direct quantitative data on feed intake reduction specifically for this compound across a range of animal species is limited in publicly available literature. Therefore, this document leverages data from structurally and functionally similar bitter compounds, such as sucrose octaacetate, quinine, and denatonium benzoate, to provide context and guidance for experimental design. It is crucial to conduct species- and context-specific trials to determine the optimal concentration and efficacy of this compound.
Mechanism of Action: Bitter Taste Aversion
The primary mechanism by which this compound is presumed to deter feed intake is through the activation of bitter taste receptors (TAS2Rs) located in the taste buds of the oral cavity. This interaction triggers a signaling cascade that ultimately leads to the perception of bitterness and a subsequent aversion to the feed.
Bitter Taste Signaling Pathway
Bitter compounds like this compound bind to G-protein coupled receptors (GPCRs) of the TAS2R family on the surface of taste receptor cells. This binding initiates a signaling cascade involving the G-protein gustducin. The α-subunit of gustducin activates phosphodiesterase (PDE), leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Concurrently, the βγ-subunits of gustducin activate phospholipase C-β2 (PLC-β2), which catalyzes the production of inositol trisphosphate (IP3). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, causing the release of intracellular calcium ions (Ca2+). This increase in intracellular Ca2+ opens transient receptor potential cation channel subfamily M member 5 (TRPM5) channels, leading to cell depolarization and the release of neurotransmitters, which signal to the brain, resulting in the sensation of bitterness and aversion.
Caption: Bitter Taste Signaling Pathway.
Data Presentation: Efficacy of Analogous Bitter Compounds
The following tables summarize the observed effects of bitter compounds analogous to this compound on feed intake in various animal species. These values should be considered as a starting point for designing dose-response studies for this compound.
Table 1: Effect of Sucrose Octaacetate on Feed Intake in Rats
| Concentration | Species | Observation | Reference |
| Not specified | Rat | Transient reduction in energy intake for up to 5 weeks.[1] | Ramirez, 1991 |
| Not specified | Rat | No long-term effect on body weight.[2] | Kratz et al., 1982 |
Table 2: Effect of Quinine on Feed Intake in Poultry
| Concentration | Species | Observation | Reference |
| > 0.2% in diet | Chicks | Decreased feed intake. | Ueda and Kaidou, 2005 (as cited in a 2021 study) |
| 0.5% and 1% in diet | Chicks | Decreased feed intake within 4 hours. | Ueda et al., 2002 (as cited in a 2021 study) |
Table 3: Effect of Quinine on Performance in Pigs
| Concentration | Species | Observation | Reference |
| 500 ppm (0.05%) in diet | Weanling Pigs | In the absence of ZnO/CuSO4, improved average daily gain without affecting average daily feed intake.[3][4] | Estellé et al., 2024 |
Table 4: Effect of Denatonium Benzoate on Feed Intake in Ruminants
| Concentration | Species | Observation | Reference |
| Up to 1000 ppm (0.1%) in single feed | Red Deer | No reduction in feed intake. | A study on deer aversion |
| Various concentrations in choice test | Red and Roe Deer | Preference for the denatonium benzoate-free feed. | A study on deer aversion |
Experimental Protocols
Protocol 1: Two-Bottle Choice Test for Palatability Assessment
This protocol is designed to assess the palatability of this compound in a liquid form, typically for rodents.
Objective: To determine the preference or aversion of an animal to a solution containing this compound compared to a control solution (e.g., water).
Materials:
-
Test animals (e.g., mice or rats)
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Individual housing cages
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Two identical drinking bottles per cage with sipper tubes
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This compound
-
Solvent (e.g., water)
-
Graduated cylinders or beakers
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Balance for weighing bottles
Procedure:
-
Acclimation: House animals individually and acclimate them to the two-bottle setup for at least 48 hours. Both bottles should contain the control solution (e.g., water).
-
Solution Preparation: Prepare the desired concentrations of this compound in the control solution. Ensure complete dissolution.
-
Test Period:
-
Deprive animals of water for a short period (e.g., 4 hours) to encourage drinking.
-
Weigh both bottles (one with the control solution and one with the this compound solution) before placing them on the cage.
-
Present the two bottles simultaneously to the animal. The position of the bottles should be counterbalanced across animals to avoid side preference bias.
-
Allow access to the bottles for a predetermined period (e.g., 24 or 48 hours).
-
-
Data Collection:
-
After the test period, remove and weigh both bottles to determine the amount of each solution consumed.
-
Calculate the preference ratio: (Volume of this compound Solution Consumed) / (Total Volume of Liquid Consumed). A ratio below 0.5 indicates aversion.
-
-
Bottle Position Swap: To further control for side preference, swap the positions of the two bottles halfway through the testing period (e.g., at 12 or 24 hours) and record consumption for each period separately.
Caption: Two-Bottle Choice Test Workflow.
Protocol 2: Single-Choice Feed Intake Study
This protocol is designed to measure the direct effect of this compound on the consumption of solid feed.
Objective: To quantify the reduction in feed intake when this compound is incorporated into the diet.
Materials:
-
Test animals (e.g., pigs, poultry, rodents)
-
Individual housing or small group pens with individual feeders
-
Standard basal diet
-
This compound
-
Feed mixer
-
Balance for weighing feed and animals
Procedure:
-
Acclimation: Acclimate animals to the experimental housing and the basal diet for a period of 5-7 days.
-
Diet Preparation: Prepare experimental diets by mixing the basal diet with varying concentrations of this compound. A control diet (0% this compound) should also be prepared.
-
Experimental Period:
-
Randomly assign animals to different dietary treatment groups.
-
Provide the respective diets ad libitum.
-
Measure and record the amount of feed provided to each animal or group daily.
-
At the end of each 24-hour period, collect and weigh the remaining feed to calculate daily feed intake.
-
Monitor the body weight of the animals at the beginning and end of the study.
-
-
Data Analysis:
-
Calculate the average daily feed intake (ADFI) for each treatment group.
-
Express the feed intake of the treatment groups as a percentage of the control group's intake to determine the percentage of feed intake reduction.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
-
Caption: Single-Choice Feed Intake Study Workflow.
Protocol 3: Conditioned Taste Aversion (CTA) Assay
This protocol is used to determine if the aversion to this compound is a learned response due to its bitter taste.
Objective: To establish a conditioned taste aversion to a novel taste by pairing it with the bitter taste of this compound.
Materials:
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Test animals (e.g., rats)
-
Individual housing cages
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Drinking bottles
-
A novel, palatable solution (Conditioned Stimulus, CS), e.g., saccharin solution
-
This compound (Unconditioned Stimulus, US)
-
Intragastric gavage tubes (if administering US directly)
Procedure:
-
Habituation: Acclimate animals to a restricted water access schedule (e.g., 15 minutes of access per day).
-
Conditioning Day:
-
Present the novel CS (e.g., 0.1% saccharin solution) for the scheduled access period.
-
Immediately following the consumption of the CS, administer the US (this compound) via gavage or by offering it in a small, highly palatable treat that will be readily consumed.
-
-
Test Day:
-
Two days after the conditioning day, present the animals with a two-bottle choice between the CS (saccharin solution) and water.
-
Measure the consumption of both liquids over a 24-hour period.
-
-
Data Analysis:
-
Calculate the preference for the CS. A significant decrease in the preference for the CS in the group that received this compound compared to a control group (that received a placebo) indicates the formation of a conditioned taste aversion.
-
Caption: Conditioned Taste Aversion Assay Workflow.
Conclusion
This compound presents a promising option as an animal feed deterrent due to its bitter properties. While direct quantitative data on its efficacy is still emerging, the information from analogous compounds and the established understanding of bitter taste perception provide a strong foundation for its evaluation. The protocols outlined in these application notes offer standardized methods for researchers and drug development professionals to assess the potential of this compound in various animal species and applications. Rigorous, species-specific testing is essential to determine optimal inclusion rates and to ensure the desired deterrent effect is achieved without compromising animal welfare.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of β-Lactose Octaacetate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of β-lactose octaacetate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of β-lactose octaacetate.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Crude Yield | Incomplete reaction. | Ensure sufficient reaction time and appropriate temperature. For microwave-assisted synthesis, experiment with irradiation times (e.g., 10-30 minutes).[1] |
| Loss of product during workup. | The amount of water used to quench the reaction is crucial. Using a larger volume of water (e.g., 10 volumes) can increase the crude product yield by precipitating more of the acetates.[2][3] | |
| Product is a mixture of α and β anomers | Acetylation of α-lactose monohydrate naturally produces a mixture of anomers. | Attempts to significantly increase the proportion of the β-anomer during the acetylation reaction have been largely unsuccessful.[2][3] The focus should be on efficient separation during purification. |
| Inefficient purification. | Fractional crystallization is key. A solvent system of methanol:dichloromethane (MeOH:CH2Cl2) at a 10:1 ratio has been shown to be advantageous for selectively crystallizing the β-anomer. | |
| Difficulty in Crystallization | Improper solvent system. | Utilize a solvent combination that favors the crystallization of the β-anomer. MeOH:CH2Cl2 (10:1) is a recommended starting point. Other tested combinations include CHCl3–EtOH, CHCl3–MeOH, CH2Cl2–EtOH, and CH2Cl2–IpOH. |
| Product is not sufficiently pure to crystallize. | Ensure the crude product is properly washed and neutralized to remove impurities that can inhibit crystallization. | |
| Final product purity is low despite crystallization | Melting point and [α]D value are not reliable indicators of purity. | Use ¹H NMR spectroscopy to confidently determine the anomeric purity of the β-lactose octaacetate. |
| Co-crystallization of the α-anomer. | Multiple recrystallizations may be necessary. The number of crystallizations required depends on the initial α:β ratio in the crude product. A lower proportion of water (e.g., 3 volumes) during workup can yield a crude product with a higher β:α ratio, potentially requiring fewer crystallization steps. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor influencing the final yield of pure β-lactose octaacetate?
A1: While reaction conditions are important, the most critical factor for obtaining a high yield of pure β-lactose octaacetate is the efficiency of the purification process, specifically fractional crystallization. The choice of solvent system and the number of crystallization steps directly impact the separation of the desired β-anomer from the α-anomer.
Q2: Can the α:β anomeric ratio be controlled during the acetylation reaction?
A2: Various acetylation protocols have been investigated, and it has been found to be difficult to substantially increase the relative proportion of β-lactose octaacetate during the synthesis step itself. Therefore, the focus should be on post-reaction separation.
Q3: What is the most effective method for purifying β-lactose octaacetate?
A3: Fractional crystallization is the most effective method. A solvent system of methanol and dichloromethane (MeOH:CH2Cl2) has been shown to be particularly effective for selectively crystallizing the β-anomer.
Q4: How can I accurately assess the purity of my final product?
A4: While melting point and optical rotation ([α]D) are often used as purity indicators, they can be unreliable for β-lactose octaacetate. The most reliable method for determining the anomeric purity is ¹H NMR spectroscopy.
Q5: Is microwave-assisted synthesis a viable option for producing β-lactose octaacetate?
A5: Yes, microwave-assisted synthesis is a "green" and efficient method that can produce high yields (85-90%) in a significantly shorter reaction time compared to conventional heating methods.
Experimental Protocols
Protocol 1: Conventional Acetylation of α-Lactose Monohydrate
This protocol is based on the classical method involving acetic anhydride and sodium acetate.
Materials:
-
α-Lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Ice
Procedure:
-
In a round-bottom flask, combine α-lactose monohydrate and anhydrous sodium acetate.
-
Add acetic anhydride to the flask.
-
Heat the mixture. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing a large volume of ice water (e.g., 10 volumes relative to the reaction mixture) to hydrolyze the excess acetic anhydride and precipitate the product.
-
Stir the mixture vigorously until the ice has melted and a solid precipitate has formed.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product.
-
For purification, dissolve the crude product in a minimal amount of hot dichloromethane.
-
Slowly add methanol (approximately 10 times the volume of dichloromethane) to induce crystallization.
-
Allow the solution to cool and crystallize.
-
Collect the pure β-lactose octaacetate crystals by vacuum filtration.
-
A second crop of crystals can often be obtained from the mother liquor.
Protocol 2: Microwave-Assisted Synthesis of Lactose Octaacetate
This protocol offers a rapid and solvent-free approach to the synthesis.
Materials:
-
D-(+)-lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
95% Ethanol
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask suitable for microwave irradiation, mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.
-
Place the flask in a microwave reactor and irradiate at 700 W for a specified time (e.g., 10 minutes).
-
After irradiation, pour the hot mixture into a beaker containing ice-cold distilled water.
-
Stir the mixture and leave it at 4 °C for 12 hours to allow for complete precipitation.
-
Collect the white solid precipitate by vacuum filtration.
-
Wash the precipitate with distilled water.
-
For further purification, recrystallize the product from 95% ethanol and then distilled water.
-
Dry the purified this compound in a vacuum oven to a constant weight.
Data Summary
Table 1: Comparison of Conventional Synthesis Workup Conditions and Yield
| Scale | Water for Quenching (volumes) | Crude Product Yield (%) | α:β Ratio in Crude Product | Final Yield of Pure β-anomer (%) |
| Medium | 10 | 77 | ~1:12 | 54 (after two crystallizations) |
| Large | 3 | 70 | ~1:30 | 53 (after one crystallization) |
Data synthesized from Xu, et al. (2012).
Table 2: Microwave-Assisted Synthesis Parameters and Yield
| Reactant | Catalyst | Microwave Power (W) | Reaction Time (min) | Crude Yield (%) |
| Lactose, Acetic Anhydride | Sodium Acetate | 700 | 10 | 74 |
| Lactose, Acetic Anhydride | Sodium Acetate | 700 | 10-30 | 85-90 |
Data from Arabadzhieva, et al. (2021) and Petkova, et al. (2021).
Visualizations
Caption: General experimental workflow for the synthesis and purification of β-lactose octaacetate.
Caption: Troubleshooting logic for addressing low yield in β-lactose octaacetate synthesis.
References
Troubleshooting common side reactions in lactose octaacetate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of lactose octaacetate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this common carbohydrate acetylation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
The most prevalent side reactions include incomplete acetylation, formation of anomeric mixtures (α- and β-isomers), and, to a lesser extent, degradation of the carbohydrate backbone. Incomplete acetylation often results in the formation of hepta-O-acetyl-lactose, where one hydroxyl group remains unreacted.[1] The reaction typically produces a mixture of α- and β-anomers at the anomeric carbon of the glucose unit.[1]
Q2: Which catalysts are typically used for the acetylation of lactose, and how do they influence the reaction?
Commonly used catalysts for lactose acetylation with acetic anhydride include sodium acetate and iodine.[2][3][4] Sodium acetate is a basic catalyst that facilitates the deprotonation of the hydroxyl groups, increasing their nucleophilicity towards acetic anhydride. Iodine is a mild Lewis acid catalyst. The choice of catalyst can influence the reaction rate and, to some extent, the anomeric selectivity.
Q3: How can I monitor the progress of my lactose acetylation reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture on a silica gel plate and eluting with an appropriate solvent system (e.g., dichloromethane:acetone 10:1), you can visualize the consumption of the starting material (lactose, which remains at the baseline) and the formation of the product (this compound, which will have a higher Rf value). The reaction is considered complete when the lactose spot is no longer visible.
Q4: What is the typical appearance of the crude and purified this compound?
Crude this compound is often obtained as a white solid after precipitation in ice water. After purification by recrystallization, for instance from ethanol, it should be a white crystalline solid. Discoloration (yellowing or browning) in the crude product may indicate some degradation or charring during the reaction, especially if high temperatures were employed.
Troubleshooting Guide
Issue 1: Incomplete Acetylation (Presence of Partially Acetylated Byproducts)
Symptoms:
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Multiple spots on TLC analysis of the crude product, with some spots having lower Rf values than the desired this compound.
-
Broad signals or unexpected peaks in the hydroxyl region of the ¹H NMR spectrum.
-
Lower than expected yield of the final product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Acetic Anhydride | Ensure a sufficient molar excess of acetic anhydride is used to acetylate all eight hydroxyl groups. A common ratio is approximately 9-10 moles of acetic anhydride per mole of lactose monohydrate. |
| Inactive Catalyst | Use anhydrous sodium acetate, as the presence of water can deactivate the catalyst and hydrolyze the acetic anhydride. Ensure the catalyst is properly stored in a desiccator. |
| Short Reaction Time | Monitor the reaction by TLC until the starting lactose spot has completely disappeared. Extend the reaction time if necessary. |
| Low Reaction Temperature | While high temperatures can cause degradation, the reaction needs to be sufficiently heated to proceed at a reasonable rate. For conventional heating with sodium acetate, temperatures around 100°C are often used. |
| Steric Hindrance | The 3-OH group on the glucose residue of lactose has been reported to be less reactive, which can lead to the formation of heptaacetate as a significant byproduct. Driving the reaction to completion with sufficient reaction time and excess reagent is crucial. |
Issue 2: Undesired Anomeric Ratio (α/β Mixture)
Symptoms:
-
¹H NMR spectrum shows two sets of signals for the anomeric protons, indicating a mixture of α and β anomers.
-
Difficulty in purifying the desired anomer by crystallization.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Anomerization under Reaction Conditions | The use of basic catalysts like sodium acetate can lead to anomerization, resulting in a mixture of α and β products. It is challenging to achieve high stereoselectivity with this method. |
| Starting Material Anomeric Purity | While the starting anomer of lactose can influence the initial product ratio, anomerization often occurs during the reaction, leading to an equilibrium mixture. |
| Purification Challenges | The α and β anomers can be difficult to separate. Fractional crystallization is the most common method. Experimenting with different solvent systems (e.g., dichloromethane/methanol, ethanol) may improve the separation. |
Quantitative Data on Anomeric Ratios:
| Reaction Conditions | Starting Material | Anomer Ratio (α:β) in Crude Product | Reference |
| Ac₂O, NaOAc, heat | α-lactose monohydrate | ~1:12 to ~1:30 | |
| Ac₂O, Et₃N, DMF | α-lactose | ~1:3.2 | |
| Ac₂O, NaOAc, microwave | Not specified | Mixture of anomers |
Issue 3: Product Degradation and Discoloration
Symptoms:
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The reaction mixture turns dark brown or black.
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The crude product is yellow or brown and may be difficult to purify.
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Low overall yield of identifiable products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive Heating | Overheating can lead to charring and degradation of the carbohydrate. Maintain careful temperature control throughout the reaction. |
| Maillard Reaction | Although less common in anhydrous conditions, the Maillard reaction between the reducing sugar and any amine contaminants at high temperatures can cause browning. |
| Acid-Catalyzed Degradation | If using a strong acid catalyst, prolonged reaction times or high temperatures can lead to hydrolysis of the glycosidic bond or other degradation pathways. |
| Workup Issues | Ensure that the quenching step with water is performed carefully to avoid localized overheating from the exothermic reaction of water with excess acetic anhydride. |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound with Sodium Acetate
This protocol is adapted from established literature procedures.
Materials:
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α-Lactose monohydrate
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Acetic anhydride (Ac₂O)
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Anhydrous sodium acetate (NaOAc)
-
Dichloromethane (CH₂Cl₂)
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Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
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Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous sodium acetate to acetic anhydride.
-
Heat the mixture to near boiling (approximately 100-110°C).
-
Gradually add α-lactose monohydrate to the hot mixture with vigorous stirring.
-
Continue heating and stirring for approximately 45-60 minutes after the addition of lactose is complete.
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Monitor the reaction by TLC (e.g., 10:1 CH₂Cl₂:acetone) until the lactose spot disappears.
-
Allow the reaction mixture to cool slightly before pouring it slowly into a beaker containing an ice-water mixture with stirring.
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Continue stirring overnight to allow for the complete precipitation of the crude product.
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Collect the solid product by vacuum filtration and wash it with cold water.
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Dissolve the crude product in dichloromethane and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system, such as dichloromethane-methanol or ethanol.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol is based on a green chemistry approach to the synthesis.
Materials:
-
D-(+)-lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
95% Ethanol
-
Deionized water
-
Ice
Procedure:
-
In a microwave-safe round-bottom flask, mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.
-
Place the flask in a microwave reactor and irradiate at a suitable power (e.g., 700 W) for a short duration (e.g., 10 minutes).
-
After irradiation, carefully pour the hot mixture into a beaker containing ice-cold distilled water.
-
Stir the mixture and leave it at a low temperature (e.g., 4°C) for several hours to allow for precipitation.
-
Filter the white solid under vacuum and wash thoroughly with distilled water.
-
Purify the crude product by recrystallization from 95% ethanol.
-
Dry the purified this compound in a vacuum oven to a constant weight.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for common issues.
References
Optimization of reaction conditions for microwave synthesis of lactose octaacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of lactose octaacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to optimize your experimental outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient microwave power, reaction time, or catalyst amount. 2. Suboptimal Reagent Ratio: Incorrect molar ratio of lactose to acetic anhydride. 3. Moisture Contamination: Presence of water can hydrolyze acetic anhydride and the product. 4. Inefficient Purification: Loss of product during the work-up and recrystallization steps. | 1. Optimize Reaction Conditions: Systematically vary microwave power and time to find the optimal settings. Ensure the catalyst is fresh and used in the correct proportion. A higher catalyst concentration may be necessary, but excessive amounts should be avoided. 2. Adjust Reagent Stoichiometry: Ensure a sufficient excess of acetic anhydride is used to drive the reaction to completion. 3. Use Anhydrous Reagents and Glassware: Dry all glassware thoroughly before use. Use anhydrous lactose and sodium acetate if possible. 4. Refine Purification Technique: Minimize the number of transfer steps. Ensure complete precipitation of the product before filtration. Use a minimal amount of cold solvent for washing the crystals to reduce dissolution. |
| Product is a Sticky Syrup Instead of a Solid | 1. Incomplete Acetylation: The presence of partially acetylated lactose derivatives can result in a syrupy product. 2. Residual Acetic Anhydride or Acetic Acid: Inadequate quenching and washing of the product. 3. Presence of Anomers: The formation of a mixture of α and β anomers of this compound can sometimes affect crystallization. | 1. Increase Reaction Time/Power: Extend the microwave irradiation time or increase the power to ensure complete acetylation of all hydroxyl groups. 2. Thorough Work-up: Ensure the reaction mixture is poured into a sufficient volume of ice-cold water to hydrolyze all unreacted acetic anhydride. Wash the precipitate thoroughly with cold water to remove acetic acid. 3. Optimize Crystallization: Try different recrystallization solvents or solvent mixtures. Seeding the solution with a small crystal of pure this compound can sometimes induce crystallization. |
| Inconsistent Results Between Batches | 1. Variability in Microwave Heating: "Hot spots" within the microwave cavity can lead to uneven heating. 2. Inconsistent Starting Material Quality: Water content in lactose monohydrate can vary. 3. Changes in Reagent Purity: Degradation of acetic anhydride or catalyst over time. | 1. Ensure Homogeneous Heating: If using a domestic microwave, rotate the reaction vessel periodically. For dedicated microwave reactors, ensure proper stirring is enabled. 2. Standardize Starting Materials: Use lactose from the same supplier and lot if possible. Consider drying the lactose monohydrate before use. 3. Use Fresh Reagents: Use freshly opened or properly stored acetic anhydride and catalyst for each reaction. |
| Formation of Dark-Colored Byproducts | 1. Overheating/Charring: Excessive microwave power or prolonged reaction times can lead to decomposition of the sugar. 2. Impurities in Reagents: Presence of impurities in the starting materials or catalyst. | 1. Reduce Microwave Power/Time: Use lower microwave power settings or shorter irradiation times. Consider using pulsed microwave heating to control the temperature. 2. Use High-Purity Reagents: Ensure the use of high-purity lactose, acetic anhydride, and catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for this compound compared to conventional heating methods?
A1: Microwave-assisted organic synthesis (MAOS) offers several advantages, including a dramatic reduction in reaction time from hours to minutes, higher product yields, and increased product purity by minimizing side reactions.[1][2] It is also considered a "green" chemistry approach as it can often be performed under solvent-free conditions.[3][4]
Q2: What is a typical catalyst used in this reaction, and what is its role?
A2: Anhydrous sodium acetate is a commonly used catalyst for the acetylation of lactose with acetic anhydride.[5] It acts as a base to activate the hydroxyl groups of lactose, making them more nucleophilic and facilitating the reaction with acetic anhydride. Iodine can also be used as a catalyst.
Q3: Is a solvent necessary for the microwave-assisted synthesis of this compound?
A3: No, a solvent is not always necessary. The reaction can be carried out under solvent-free conditions, which is a key advantage of this "green" synthesis method. Acetic anhydride can act as both the acetylating agent and the reaction medium.
Q4: What is the expected yield for this synthesis?
A4: Yields for the microwave-assisted synthesis of this compound are typically high, often ranging from 74% to over 90%, depending on the specific reaction conditions and purification methods.
Q5: How can I confirm the successful synthesis and purity of this compound?
A5: The product can be characterized using several analytical techniques. The melting point of the purified product can be compared to literature values. Spectroscopic methods such as FT-IR and Nuclear Magnetic Resonance (NMR) are used to confirm the structure by identifying the acetyl groups and the sugar backbone. Thin-layer chromatography (TLC) can be used to assess the purity of the product.
Q6: What safety precautions should be taken during this experiment?
A6: Acetic anhydride is corrosive and has a strong odor; therefore, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Microwave synthesis should be conducted in a microwave reactor designed for chemical synthesis or with extreme caution in a modified domestic oven, ensuring that the reaction vessel is not sealed to prevent pressure build-up.
Experimental Protocols & Data
Detailed Experimental Protocol
This protocol is a generalized procedure based on common literature methods. Researchers should optimize the parameters for their specific microwave setup.
-
Reagent Preparation: In a round-bottom flask suitable for microwave synthesis, combine D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate. A typical molar ratio is approximately 1:10:1.3 (lactose:acetic anhydride:sodium acetate).
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Microwave Irradiation: Place the flask in the microwave reactor. Irradiate the mixture at a specified power (e.g., 700 W) for a predetermined time (e.g., 10-20 minutes). The reaction mixture should be monitored to prevent overheating.
-
Work-up: After irradiation, carefully pour the hot reaction mixture into a beaker containing ice-cold distilled water. This will quench the reaction and precipitate the this compound.
-
Precipitation and Filtration: Stir the mixture in the ice bath and then allow it to stand, often for several hours at a low temperature (e.g., 4 °C), to ensure complete precipitation. Collect the white solid product by vacuum filtration.
-
Washing: Wash the filtered product thoroughly with cold distilled water to remove any unreacted starting materials and byproducts.
-
Purification: The crude product can be further purified by recrystallization, typically using ethanol.
-
Drying: Dry the purified this compound in a vacuum oven to a constant weight.
Summary of Reaction Conditions and Yields
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Lactose Monohydrate | 10.0 g | 10.0 g | 10.0 g |
| Acetic Anhydride | 30 cm³ | 30 cm³ | 30 cm³ |
| Sodium Acetate | 3.0 g | 3.0 g | 3.0 g |
| Microwave Power | 700 W | 700 W | 700 W |
| Irradiation Time | 10 min | 15 min | 20 min |
| Reported Yield | 74% | ~91% | ~91% |
| Degree of Substitution | 3.62 | ~3.2-3.7 | ~3.2-3.7 |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.
Caption: Workflow for microwave synthesis of this compound.
References
Technical Support Center: Purification of Crude Lactose Octaacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude lactose octaacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound typically contains a variety of impurities stemming from the synthesis process. These can include:
-
Unreacted starting materials: Primarily D-(+)-lactose monohydrate and acetic anhydride.
-
Catalyst residues: Such as anhydrous sodium acetate, if used in the synthesis.[1][2]
-
Anomeric isomers: The crude product is often a mixture of α- and β-lactose octaacetate. Depending on the desired final product, one anomer is considered an impurity.[1]
-
Partially acetylated lactose: In cases of incomplete acetylation, lactose molecules with fewer than eight acetate groups may be present.
Q2: What is the most effective method for purifying crude this compound?
A2: Recrystallization is the most widely reported and effective method for purifying crude this compound.[1][2] The choice of solvent system is crucial for successful purification.
Q3: How can I confirm the purity of my final this compound product?
A3: While melting point and optical rotation can provide an initial assessment of purity, they are not always reliable indicators on their own. For definitive purity assessment, especially for distinguishing between anomers, 1H NMR spectroscopy is the recommended method. Thin-layer chromatography (TLC) can also be used to monitor the progress of purification and identify the presence of impurities.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Possible Causes & Solutions
| Cause | Solution |
| Excessive solvent use: Using too much solvent during recrystallization can lead to a significant portion of the product remaining in the mother liquor. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization: If the solution cools too quickly, the product may precipitate rapidly, trapping impurities and reducing the overall yield of pure crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
| Product loss during filtration: Fine crystals may pass through the filter paper during vacuum filtration. | Use a filter paper with a smaller pore size. Wash the crystals with a minimal amount of cold recrystallization solvent to avoid dissolving the product. |
| Incomplete precipitation: Some product may remain dissolved in the mother liquor even after cooling. | Concentrate the mother liquor and perform a second recrystallization to recover more product. |
Issue 2: Persistent Impurities in the Final Product
Possible Causes & Solutions
| Impurity | Identification Method | Recommended Action |
| α-Anomer | 1H NMR Spectroscopy | Perform a second recrystallization. The β-anomer is typically less soluble and will crystallize out first. A solvent system of dichloromethane-methanol has been shown to be effective for separating anomers. |
| Unreacted Lactose | TLC, 1H NMR | Wash the crude product thoroughly with distilled water before recrystallization to remove water-soluble impurities like lactose. |
| Acetic Anhydride/Acetic Acid | Odor, 1H NMR | After synthesis, pour the reaction mixture into ice water and stir to quench excess acetic anhydride. Wash the crude product with distilled water. |
| Baseline Smudge on TLC | TLC | This may indicate the presence of highly polar impurities or baseline degradation of the product on the silica plate. Ensure the crude product is thoroughly washed and dried before recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization using Ethanol and Water
This protocol is adapted from procedures described in scientific literature.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot 95% ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add distilled water to the hot ethanol solution until the solution becomes slightly cloudy. Reheat the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold distilled water.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Protocol 2: Recrystallization using Dichloromethane and Methanol
This protocol is particularly useful for separating the β-anomer from the α-anomer.
-
Dissolution: Dissolve the crude product in a minimal amount of dichloromethane.
-
Precipitation: Slowly add methanol to the solution until precipitation begins.
-
Crystallization: Allow the mixture to stand and crystallize.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum.
Quantitative Data Summary
Table 1: Recrystallization Solvent Systems and Reported Yields
| Solvent System | Typical Ratio (v/v) | Reported Yield of Pure Product | Reference |
| 95% Ethanol / Water | To saturation/incipient turbidity | Not explicitly stated, but is a common method | |
| Dichloromethane / Methanol | Not explicitly stated, dissolve in min. CH2Cl2, add MeOH to precipitate | ~54% (for β-anomer) |
Visualizations
Experimental Workflow for this compound Purification
References
Technical Support Center: Lactose Octaacetate Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of lactose octaacetate to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry place. For routine use, storage at 2-8°C is suitable. For long-term storage, temperatures of -20°C or -80°C are recommended to minimize degradation.[1][2][3] It is also crucial to protect it from heat and incompatible substances like strong oxidizing agents.
Q2: What is the primary degradation pathway for this compound during storage?
A2: The most common degradation pathway for this compound is hydrolysis of the acetyl ester linkages, a process known as deacetylation. This reaction can be catalyzed by the presence of moisture and accelerated by elevated temperatures or pH extremes. Deacetylation leads to the formation of partially acetylated lactose derivatives and eventually lactose and acetic acid.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by various analytical techniques. A change in the physical appearance of the solid, such as clumping or discoloration, may be an initial indicator. For a more definitive assessment, chromatographic methods like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be employed to separate and identify degradation products. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are also highly effective in detecting changes in the chemical structure, such as the loss of acetyl groups.
Q4: Can I use this compound that shows signs of degradation?
A4: The suitability of using a partially degraded sample depends on the specific requirements of your experiment. The presence of impurities can interfere with chemical reactions, affect biological assays, or alter the physicochemical properties of a formulation. It is generally recommended to use pure, undegraded this compound for reliable and reproducible results. A purity assessment is advised before use if degradation is suspected.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., clumping, stickiness) | Exposure to humidity. | Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. |
| Unexpected experimental results (e.g., low yield, side products) | Degradation of this compound leading to impurities. | Verify the purity of the this compound using an appropriate analytical method (TLC, HPLC, or NMR) before use. If degraded, consider purification or using a fresh batch. |
| Difficulty in dissolving the compound in organic solvents | Potential hydrolysis leading to more polar, less soluble degradation products. | Assess the purity of the material. If degradation is confirmed, purification by recrystallization or chromatography may be necessary. |
| Inconsistent results between different batches of this compound | Variation in purity or degradation levels between batches. | Qualify each new batch of this compound upon receipt using a standardized analytical method to ensure it meets the required purity specifications. |
Stability Data
While specific quantitative data on the degradation of this compound under a wide range of conditions is not extensively published, the following table summarizes the general stability recommendations from suppliers. Stability will be highly dependent on the specific storage conditions and the presence of contaminants.
| Storage Temperature | Relative Humidity | Recommended Storage Duration | Potential for Degradation |
| Room Temperature (~25°C) | Uncontrolled | Short-term | Increased risk of hydrolysis, especially with exposure to moisture. |
| 2-8°C | Controlled (low) | Mid-term | Reduced rate of hydrolysis.[3] |
| -20°C | Controlled (low) | Long-term (up to 1 month for solutions) | Significantly slowed degradation.[1] |
| -80°C | Controlled (low) | Extended long-term (up to 6 months for solutions) | Optimal for preserving integrity over long periods. |
Experimental Protocols
To assess the stability of this compound, a forced degradation study can be performed. This involves intentionally subjecting the compound to various stress conditions to understand its degradation profile.
Logical Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Analytical Methodologies
1. Thin-Layer Chromatography (TLC) for Qualitative Analysis
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Objective: To quickly assess the presence of degradation products.
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Stationary Phase: Silica gel 60 F254 plates.
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Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) can be a good starting point. The polarity can be adjusted based on the separation observed.
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Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent like dichloromethane or ethyl acetate.
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Visualization:
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View the plate under UV light (254 nm) to see UV-active spots.
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Stain the plate using a suitable reagent. A common stain for sugars is a p-anisaldehyde solution followed by gentle heating. This compound and its less polar degradation products will appear as colored spots.
-
-
Interpretation: The appearance of new spots or a significant decrease in the intensity of the main spot compared to a reference standard indicates degradation.
2. High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
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Objective: To separate and quantify this compound and its degradation products. A stability-indicating method should be developed.
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Column: A C18 reversed-phase column is often suitable.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.
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Detector: A Refractive Index (RI) detector is commonly used for sugars. A UV detector can be used if the degradation products have a UV chromophore or if the molecule is derivatized.
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Sample Preparation:
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Accurately weigh a known amount of the this compound sample.
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Dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
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Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
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Prepare a calibration curve using standards of pure this compound.
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Calculate the percentage of this compound remaining in the stressed samples by comparing the peak area to the calibration curve.
-
The percentage of degradation can be calculated as 100% minus the percentage of remaining this compound.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To identify the chemical structure of degradation products and quantify the degree of deacetylation.
-
Solvent: Deuterated chloroform (CDCl3) is a common solvent for this compound.
-
Analysis:
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Acquire a ¹H NMR spectrum of the sample.
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The protons of the acetyl groups (CH₃) will appear as singlets typically in the range of δ 1.9-2.2 ppm.
-
The anomeric protons of the sugar backbone will appear at lower field.
-
-
Interpretation:
-
A decrease in the integration value of the acetyl proton signals relative to the anomeric proton signals indicates deacetylation.
-
The appearance of new signals in the hydroxyl (-OH) region or shifts in the sugar backbone proton signals can confirm the formation of degradation products.
-
By comparing the integrals of the remaining acetyl groups to a stable internal standard or to the anomeric protons, the extent of degradation can be quantified.
-
Degradation Pathway Visualization
The primary degradation pathway for this compound under hydrolytic conditions is the stepwise removal of acetyl groups.
Caption: Simplified deacetylation pathway of this compound.
References
Technical Support Center: Optimizing the Deacetylation of Lactose Octaacetate
Welcome to the technical support center for the deacetylation of lactose octaacetate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deacetylation of this compound?
The most prevalent method for full deacetylation is the Zemplén deacetylation, which employs a catalytic amount of sodium methoxide in methanol.[1] For selective deacetylation, particularly at the anomeric position, various catalysts such as magnesium oxide, zinc acetate, and specific organotin compounds can be utilized.[2][3][4] Acid-catalyzed methods are also reported but are less common for full deacetylation due to the risk of cleaving the glycosidic bond.[5]
Q2: My deacetylation reaction is incomplete. What are the possible causes and solutions?
Incomplete reactions can stem from several factors:
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Inactive Catalyst: The catalyst, especially sodium methoxide, can degrade upon exposure to moisture. Ensure you are using a fresh or properly stored catalyst.
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Insufficient Catalyst: While catalytic amounts are required, the exact quantity may need optimization based on the scale of your reaction and the purity of your substrate.
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Low Reaction Temperature: While many deacetylations proceed at room temperature, gentle heating may be necessary to drive the reaction to completion.
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Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has reached completion before quenching.
Q3: I am observing unexpected side products. What could they be and how can I avoid them?
Side products in deacetylation reactions can include partially deacetylated intermediates or products of glycosidic bond cleavage.
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Partially Deacetylated Intermediates: These arise from incomplete reactions. To mitigate this, ensure proper reaction time and catalyst activity as mentioned in Q2.
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Glycosidic Bond Cleavage: This is a more significant issue with acidic deacetylation methods. If using an acid catalyst, carefully control the reaction conditions (temperature, time, and acid concentration). For base-catalyzed methods like the Zemplén deacetylation, glycosidic bond cleavage is less common under standard conditions.
Q4: How can I monitor the progress of my deacetylation reaction?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (this compound), partially deacetylated intermediates, and the final product (lactose). The fully acetylated starting material will be less polar and have a higher Rf value, while the fully deacetylated lactose will be much more polar and have a lower Rf value.
Q5: What is the best way to purify the final lactose product after deacetylation?
Purification strategies depend on the scale of the reaction and the nature of any impurities.
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Neutralization and Filtration: After a base-catalyzed reaction, the mixture should be neutralized. Using an ion-exchange resin (H+ form) is a clean method to remove the basic catalyst.
-
Crystallization: Lactose is a crystalline solid and can often be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Column Chromatography: For small-scale reactions or to remove persistent impurities, silica gel column chromatography is effective. Due to the high polarity of lactose, a polar solvent system will be required for elution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction Not Starting or Sluggish | Inactive catalyst (e.g., moisture-exposed sodium methoxide). | Use a fresh batch of catalyst or ensure it has been stored under anhydrous conditions. |
| Insufficient catalyst loading. | Increase the catalyst amount incrementally, monitoring the reaction by TLC. | |
| Low reaction temperature. | Gently warm the reaction mixture (e.g., to 40°C) and monitor its progress. | |
| Incomplete Reaction (Mixture of Products) | Reaction time is too short. | Continue the reaction, monitoring by TLC until the starting material is fully consumed. |
| Catalyst has degraded over the course of the reaction. | Add a small additional amount of fresh catalyst. | |
| Low Yield | Product loss during workup. | Ensure complete precipitation if crystallizing. During extraction, use appropriate solvents to minimize loss. |
| Side reactions (e.g., glycosidic cleavage). | If using acidic conditions, consider switching to a milder, base-catalyzed method like Zemplén deacetylation. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | After neutralization, evaporate the solvent under reduced pressure before attempting purification. |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. |
Experimental Protocols & Data
Full Deacetylation using Sodium Methoxide (Zemplén Deacetylation)
This is a standard and widely used protocol for the complete deacetylation of acetylated carbohydrates.
Methodology:
-
Dissolve the O-acetylated this compound (1.0 equivalent) in dry methanol (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
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Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide (NaOMe) solution in methanol (e.g., 1 M or 28% solution).
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Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Add an ion-exchange resin (H+ form) to the reaction mixture and stir until the pH of the solution becomes neutral.
-
Filter the resin and wash it with methanol.
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Combine the filtrate and washings and concentrate under reduced pressure.
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Purify the resulting residue by silica gel column chromatography or recrystallization to obtain the final lactose product.
Selective Anomeric Deacetylation using Magnesium Oxide
This method provides a way to selectively deacetylate the anomeric position of this compound.
Methodology:
-
To a solution of D-lactose octaacetate (1 mmol) in methanol (20 mL), add magnesium oxide (MgO) (1 mmol).
-
Stir the mixture and heat under reflux for 4-5 hours. Monitor the reaction progress by TLC (using a hexane/EtOAc = 3:1 solvent system).
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
For small-scale reactions, the residue can be directly purified by column chromatography.
-
For larger-scale preparations, neutralize the reaction mixture with a saturated aqueous solution of NaHCO3, then centrifuge. Collect the liquid phase and extract it three times with CH2Cl2. Combine the organic phases, evaporate to dryness, and purify the residue by column chromatography.
Quantitative Data Summary
| Method | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Full Deacetylation | Sodium Methoxide (catalytic) | Methanol | 0°C to Room Temp. | Varies (TLC monitored) | Generally High | |
| Anomeric Deacetylation | Magnesium Oxide (1 equiv.) | Methanol | Reflux | 4-5 hours | Not specified | |
| Anomeric Deacetylation | (ipr)3SnOEt (1 equiv.) | Appropriate solvent | Reflux | 4-5 hours | Not specified | |
| Anomeric Deacetylation | Zinc Acetate Dihydrate | Methanol | Mild conditions | Varies | "Acceptable" | |
| Acid-Catalyzed Deacetylation | AlCl3 (9.6 equiv.) | None (neat) | 110°C | 1.5 hours | Not specified |
Visual Guides
Workflow for Zemplén Deacetylation
Caption: Workflow for the full deacetylation of this compound using the Zemplén method.
Troubleshooting Logic for Incomplete Deacetylation
Caption: A logical guide to troubleshooting incomplete deacetylation reactions.
References
Technical Support Center: Overcoming Solubility Challenges of Lactose Octaacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of lactose octaacetate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility low?
This compound is a fully acetylated derivative of lactose, appearing as a white crystalline solid. The eight acetyl groups significantly increase its hydrophobicity (lipophilicity) compared to the parent molecule, lactose, leading to its poor solubility in water. It is, however, soluble in many organic solvents.[1][2][3][4][5]
Q2: What is the approximate aqueous solubility of this compound?
Q3: In which organic solvents is this compound soluble?
This compound is soluble in a variety of organic solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethyl acetate (EtOAc) | Soluble |
| Methanol (MeOH) | Soluble |
Q4: How can I prepare a stock solution of this compound for my experiments?
For in vitro experiments, it is common to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. This stock can then be diluted into the aqueous experimental medium. However, it is crucial to ensure that the final concentration of the organic solvent in the aqueous medium is low enough to not affect the experimental results and that the this compound does not precipitate upon dilution.
A sample protocol for preparing a stock solution for in vivo experiments involves a co-solvent system:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. This can achieve a solubility of ≥ 5 mg/mL.
-
Protocol 2: 10% DMSO, 90% Corn Oil. This can also achieve a solubility of ≥ 5 mg/mL.
For in vitro assays, a common starting point is to prepare a 10 mg/mL stock solution in DMSO.
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound in aqueous solutions.
Issue 1: this compound does not dissolve in my aqueous buffer.
-
Cause: this compound is inherently hydrophobic and will not dissolve in purely aqueous solutions.
-
Solution:
-
Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Be cautious of the final solvent concentration.
-
Solubilization Techniques: Employ advanced solubilization techniques such as cyclodextrin complexation or creating a solid dispersion.
-
Issue 2: My this compound precipitates out of the co-solvent/aqueous mixture upon standing.
-
Cause: The aqueous medium may not be able to maintain the supersaturated state achieved by adding the stock solution. This can be influenced by temperature changes or interactions with other components in the buffer.
-
Solution:
-
Optimize Co-solvent Concentration: You may need to increase the percentage of the co-solvent or try a different co-solvent system. For example, a mixture of PEG300 and Tween-80 in addition to DMSO can improve stability.
-
Prepare Fresh Solutions: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
-
Use of Surfactants: Surfactants like Tween-80 can help to form micelles that encapsulate the this compound and prevent precipitation.
-
Consider Cyclodextrins: Cyclodextrin inclusion complexes can significantly improve the stability of the compound in aqueous solutions.
-
Issue 3: My solution is cloudy or hazy, even with co-solvents.
-
Cause: This could be due to the formation of fine, undissolved particles of this compound or the presence of impurities. The purity of commercially available this compound can vary.
-
Solution:
-
Sonication and Gentle Heating: Applying heat and/or sonication can sometimes help to dissolve the compound fully. However, be mindful of the thermal stability of this compound and other components in your solution.
-
Filtration: Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles. This is particularly important for cell-based assays.
-
Check Purity: If you are consistently facing this issue, consider the purity of your this compound. Impurities from the synthesis process can be less soluble. Recrystallization from a suitable solvent like 95% ethanol may be necessary to purify the compound.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound solubility issues.
Experimental Protocols for Solubility Enhancement
1. Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methylated-β-cyclodextrins are often more effective and have higher aqueous solubility than the parent β-cyclodextrin.
Protocol: Kneading Method
This method is suitable for lab-scale preparation and for poorly water-soluble guests.
-
Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to the chosen cyclodextrin (e.g., HP-β-CD).
-
Slurry Formation: Place the accurately weighed cyclodextrin in a mortar. Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to form a thick paste.
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Incorporation of this compound: Gradually add the weighed this compound to the cyclodextrin paste while continuously triturating (grinding) with the pestle.
-
Kneading: Continue kneading for at least 30-60 minutes to ensure thorough mixing and complex formation. The mixture should remain as a paste. If it becomes too dry, add a few more drops of the solvent.
-
Drying: Spread the resulting paste in a thin layer on a petri dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder using the mortar and pestle and pass it through a sieve to obtain a uniform particle size.
Workflow for Cyclodextrin Inclusion Complexation
Caption: Experimental workflow for preparing a this compound-cyclodextrin inclusion complex.
2. Preparation of a Solid Dispersion
Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a molecular level. This can enhance the dissolution rate and apparent solubility of the drug.
Protocol: Solvent Evaporation Method
-
Carrier Selection: Choose a suitable hydrophilic carrier such as Polyvinylpyrrolidone (PVP) K30 or a Polyethylene Glycol (PEG) like PEG 4000.
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Ratio Selection: Prepare different drug-to-carrier weight ratios (e.g., 1:1, 1:2, 1:5).
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Dissolution: Dissolve both the this compound and the carrier in a suitable common volatile solvent, such as ethanol or a mixture of dichloromethane and methanol. Ensure complete dissolution.
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Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The evaporation should be done at a controlled temperature (e.g., 40-50°C) to avoid degradation.
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Drying: Further dry the resulting solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
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Pulverization and Sieving: Scrape the solid dispersion from the flask, pulverize it, and pass it through a sieve to get a uniform powder.
Characterization of Formulations
To confirm the successful enhancement of solubility, the prepared formulations should be characterized using techniques such as:
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Phase Solubility Studies: To determine the stoichiometry and stability constant of cyclodextrin complexes.
-
Differential Scanning Calorimetry (DSC): To check for the amorphization of this compound in solid dispersions or its inclusion within the cyclodextrin cavity.
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Fourier-Transform Infrared Spectroscopy (FTIR): To identify interactions between this compound and the carrier, indicating complex formation.
-
Powder X-Ray Diffraction (PXRD): To confirm the change from a crystalline to an amorphous state.
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Dissolution Studies: To compare the dissolution rate of the prepared formulations with that of the pure this compound in an aqueous medium.
By following these guidelines and protocols, researchers can effectively address the solubility challenges associated with this compound and successfully incorporate it into their experimental systems.
References
- 1. synthose.com [synthose.com]
- 2. Thermo Scientific Chemicals this compound, 98% | Fisher Scientific [fishersci.ca]
- 3. Thermo Scientific Chemicals this compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | 6291-42-5 [amp.chemicalbook.com]
- 5. mybiosource.com [mybiosource.com]
Technical Support Center: Refinement of Analytical Methods for Lactose Octaacetate Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical characterization of lactose octaacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for determining the purity of β-lactose octaacetate?
A1: While techniques like melting point determination can be used as a preliminary check, 1H NMR spectroscopy is considered the most reliable method for determining the anomeric purity of β-lactose octaacetate[1]. Melting point alone is not a reliable criterion for purity[1].
Q2: Is derivatization required for the analysis of this compound?
A2: For Gas Chromatography (GC) analysis, this compound is already acetylated, which increases its volatility, making it suitable for GC without further derivatization. For High-Performance Liquid Chromatography (HPLC), derivatization is generally not required, especially when using detectors like Refractive Index (RI) or Charged Aerosol Detector (CAD).
Q3: What are the expected anomers of this compound, and how can they be distinguished?
A3: this compound exists as α and β anomers. These anomers can be distinguished and quantified using 1H NMR spectroscopy by analyzing the anomeric region of the spectrum[1]. HPLC can also be used to separate the anomers.
Q4: What are the key safety precautions when working with reagents for the synthesis and analysis of this compound?
A4: When synthesizing this compound, acetic anhydride is corrosive and has a strong odor, so it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyridine, which is sometimes used as a catalyst, is toxic and flammable and should also be handled in a fume hood. For analytical procedures, all solvents should be handled in well-ventilated areas, and appropriate PPE should be worn.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Problem: Peak Splitting or Tailing
-
Possible Cause 1: Inappropriate Solvent Composition. The solvent used to dissolve the this compound sample may be too different from the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is of a lower eluotropic strength than the mobile phase.
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
-
Possible Cause 3: Column Contamination or Damage. The column frit may be blocked, or the stationary phase may be damaged.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
-
Possible Cause 4: Presence of Both α and β Anomers. If the anomers are not fully resolved, it can appear as a split or tailing peak.
-
Solution: Optimize the mobile phase composition or gradient to improve the separation of the anomers.
-
Problem: Inconsistent Retention Times
-
Possible Cause 1: Fluctuations in Mobile Phase Composition. Inaccurate mixing of the mobile phase components can lead to shifts in retention time.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, check the pump performance.
-
-
Possible Cause 2: Temperature Fluctuations. Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Possible Cause 3: Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Allow sufficient time for the column to equilibrate before starting the analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Problem: Poor Peak Shape (Fronting or Tailing)
-
Possible Cause 1: Column Overload. Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Possible Cause 2: Active Sites in the System. Active sites in the injector liner or the column can cause peak tailing.
-
Solution: Use a deactivated liner and a high-quality, inert GC column.
-
-
Possible Cause 3: Inappropriate Injection Temperature. If the injector temperature is too low, the sample may not vaporize completely. If it is too high, the sample may degrade.
-
Solution: Optimize the injector temperature for this compound.
-
Problem: Low Signal Intensity
-
Possible Cause 1: Sample Degradation. this compound may degrade in the injector if the temperature is too high.
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Solution: Lower the injector temperature.
-
-
Possible Cause 2: Leak in the System. A leak in the injection port or column fittings can lead to a loss of sample.
-
Solution: Perform a leak check of the GC system.
-
-
Possible Cause 3: Improper Fragmentation. The mass spectrometer settings may not be optimal for the fragmentation of this compound.
-
Solution: Optimize the ionization energy and other MS parameters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Broad or Distorted Peaks
-
Possible Cause 1: Poor Sample Solubility. If the this compound is not fully dissolved, it can lead to broad peaks.
-
Solution: Ensure the sample is completely dissolved in the NMR solvent. Gentle warming or sonication may help. Chloroform-d (CDCl3) is a commonly used solvent[2].
-
-
Possible Cause 2: High Sample Concentration. A very concentrated sample can lead to viscous solutions and broad lines.
-
Solution: Use an appropriate sample concentration, typically 5-25 mg in 0.5-0.7 mL of solvent for 1H NMR.
-
-
Possible Cause 3: Inhomogeneous Magnetic Field. Poor shimming of the NMR magnet will result in distorted peak shapes.
-
Solution: Re-shim the magnet before acquiring the spectrum.
-
Problem: Presence of Impurity Peaks
-
Possible Cause 1: Incomplete Reaction or Purification. The sample may contain residual starting materials or by-products from the synthesis.
-
Solution: Purify the sample by recrystallization. A common solvent system for recrystallization is ethanol/water[2].
-
-
Possible Cause 2: Contaminated NMR Tube or Solvent. The NMR tube or the deuterated solvent may be contaminated.
-
Solution: Use a clean, dry NMR tube and high-purity NMR solvent.
-
Data Presentation
Table 1: HPLC-RI Parameters for Lactose Analysis
| Parameter | Value |
| Column | Amino-based column |
| Mobile Phase | Acetonitrile:Water (e.g., 75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
Table 2: GC-MS Parameters for Acetylated Sugars
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | 150 °C (1 min), ramp to 280 °C at 5 °C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-700 m/z |
Experimental Protocols
Synthesis and Purification of β-Lactose Octaacetate
This protocol is adapted from a microwave-assisted synthesis method.
-
Reaction Setup: In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate as a catalyst.
-
Microwave Irradiation: Heat the mixture using microwave irradiation at 700 W for 10 minutes.
-
Precipitation: Pour the hot reaction mixture into 200 cm³ of ice-cold distilled water and stir. Leave the mixture at 4 °C for 12 hours to allow the this compound to precipitate as a white solid.
-
Filtration and Washing: Filter the solid under vacuum and wash thoroughly with distilled water.
-
Recrystallization: Purify the crude product by recrystallizing from 95% ethanol and then distilled water.
-
Drying: Dry the purified this compound in a vacuum oven to a constant weight.
1H and 13C NMR Characterization
-
Sample Preparation: Dissolve approximately 20 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl3) in a clean NMR tube.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer.
-
1H NMR Acquisition: Acquire the 1H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire the 13C NMR spectrum. This will likely require a longer acquisition time than the 1H spectrum.
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).
HPLC-RI Analysis for Purity
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 75:25 (v/v) ratio. Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration within the calibration range.
-
Instrument Setup: Set up the HPLC system with an amino column and an RI detector. Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.
-
Analysis: Inject the standards and the sample.
-
Quantification: Determine the purity of the sample by comparing the peak area of the this compound to the calibration curve.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for HPLC peak splitting issues.
Caption: Troubleshooting guide for poor peak shape in GC-MS analysis.
References
Validation & Comparative
Lactose Octaacetate: A Comparative Analysis of its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Antimicrobial Efficacy of Lactose Octaacetate Against Standard Antibacterial and Antifungal Agents.
This guide provides a detailed comparative analysis of the antimicrobial spectrum of this compound, presenting its performance against a range of microorganisms alongside common antibiotics and antifungals. All presented data is supported by cited experimental findings to ensure objectivity and assist in evaluating its potential applications in drug development and research.
Quantitative Antimicrobial Spectrum Analysis
This compound demonstrates a notable selective antimicrobial activity, with a significantly greater effect against fungi than bacteria.[1] The following table summarizes the inhibitory activity of this compound in comparison to standard antimicrobial agents, as determined by the agar well diffusion method. The data represents the diameter of the zone of inhibition in millimeters (mm), providing a direct quantitative comparison of antimicrobial potency.
| Microorganism | This compound | Streptomycin (30 µg/mL) | Ampicillin (10 mg/mL) | Nystatin (40 µg/mL) |
| Gram-Positive Bacteria | ||||
| Bacillus subtilis (NBIMCC 122) | - | 23 | 25 | - |
| Bacillus cereus (NBIMCC 1085) | - | 25 | 26 | - |
| Staphylococcus aureus (NBIMCC 144) | - | 24 | 24 | - |
| Gram-Negative Bacteria | ||||
| Escherichia coli (ATCC 35922) | - | 20 | 22 | - |
| Salmonella enterica ser. Typhimurium | - | 18 | 20 | - |
| Pseudomonas aeruginosa (NBIMCC 1390) | - | 19 | 18 | - |
| Yeasts | ||||
| Saccharomyces cerevisiae (ATCC 9763) | - | - | - | 20 |
| Candida albicans (NBIMCC 74) | - | - | - | 21 |
| Fungi | ||||
| Aspergillus niger (ATCC 1015) | 14 | - | - | 20 |
| Penicillium sp. | 12 | - | - | 22 |
| Rhizopus sp. | 12 | - | - | 19 |
| Fusarium moniliforme (ATCC 38932) | 16 | - | - | 23 |
Data sourced from a 2021 study on the microwave-assisted synthesis and biological activities of lactose acetates.[1] A '-' indicates no significant zone of inhibition was observed.
Experimental Protocols
The data presented above was obtained using the agar well diffusion method, a widely accepted technique for evaluating antimicrobial activity.
Agar Well Diffusion Assay Protocol
-
Media Preparation: Luria-Bertani glucose (LBG) agar medium was used for the cultivation of Gram-positive bacteria, Gram-negative bacteria, and yeasts. Malt extract agar (MEA) was used for the cultivation of fungi. The media were prepared and sterilized by autoclaving at 121°C for 20 minutes.[1]
-
Inoculum Preparation: The concentration of viable cells and spores in the suspensions for inoculation was adjusted to 1.0 × 10⁹ CFU/mL for bacterial and yeast cells and 1.0 × 10⁵ CFU/mL for fungal spores.
-
Plate Inoculation: The prepared agar plates were uniformly inoculated with the respective microbial suspensions.
-
Well Creation: A sterile cork borer was used to create wells of a specific diameter in the inoculated agar plates.
-
Sample Application: A 60 μL volume of the test solutions (this compound at 10 mg/mL dissolved in methanol or DMSO) and control antibiotics were added to the respective wells. Methanol and DMSO were used as negative controls.
-
Incubation: The plates were incubated for 24 to 48 hours at an appropriate temperature for the specific microorganism.
-
Data Collection: The diameter of the clear zone of inhibition around each well was measured in millimeters. The size of this zone correlates with the antimicrobial activity of the substance.
Visualizing the Process and Mechanism
To further elucidate the experimental process and the proposed mechanism of action, the following diagrams are provided.
Experimental workflow for the agar well diffusion assay.
Proposed antimicrobial mechanism of sugar esters.
While the precise signaling pathways affected by this compound are not extensively documented, the antimicrobial action of sugar esters is generally attributed to their ability to disrupt the integrity of the microbial cell membrane. This disruption leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The diagram above illustrates this proposed mechanism.
Further research into the specific molecular interactions between this compound and microbial cell membranes could provide a more detailed understanding of its mode of action and pave the way for the development of novel antimicrobial agents.
References
Lactose Octaacetate Shows Potential as an Antiviral Agent Against Poliovirus-1 in Cell Culture Models
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comparative guide on the antiviral activity of lactose octaacetate, specifically its efficacy against Poliovirus-1 (PV-1) in cell culture models. This guide provides a comprehensive overview of the available data, comparing the performance of this compound with established antiviral agents and detailing the experimental protocols for validation.
A study by Vitanova et al. has indicated that this compound exhibits antiviral activity against PV-1, reporting a Selectivity Index (SI) of 2.4.[1] The SI is a crucial measure of a compound's potential as a therapeutic agent, representing the ratio of its cytotoxicity to its antiviral activity. While the specific 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) values used to derive this SI were not detailed in the initial publication, the reported SI suggests a window of antiviral effect at concentrations below those causing significant cell death. The same study also found this compound to be inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1.[1] Furthermore, the compound has demonstrated low cytotoxicity in Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cell lines.[1][2]
Comparative Analysis of Antiviral Activity
To provide a clear perspective on the potential of this compound, its antiviral activity is compared with that of known anti-poliovirus compounds. The following table summarizes the available quantitative data for this compound and established antiviral drugs against Poliovirus-1.
| Compound | Target Virus | Cell Line | CC50 (µM) | EC50/IC50 (µM) | Selectivity Index (SI) | Mechanism of Action |
| This compound | PV-1 | N/A | N/A | N/A | 2.4 | Unknown |
| Pocapavir (V-073) | PV-1, 2, 3 | HeLa | >100 | 0.001 - 0.15 | >667 - >100,000 | Capsid inhibitor; prevents virus uncoating.[3] |
| Ruprintrivir (AG7088) | PV-1, 2, 3 | N/A | N/A | 0.005 - 0.04 | N/A | 3C protease inhibitor; blocks viral polyprotein processing. |
| Enviroxime | PV-1, 2, 3 | HeLa, RD, L20B | >16 µg/ml | 0.035 - 0.2 | 290 - 1657 | Targets the 3A protein, inhibiting viral RNA replication. |
| MRL-1237 | PV-1, 2, 3 | HeLa | >19 | ~1 | >19 | Non-structural protein 2C inhibitor. |
Note: "N/A" indicates that the data was not available in the searched sources.
Experimental Protocols for Antiviral Activity Validation
The validation of this compound's antiviral activity would involve a series of standardized cell-based assays. These protocols are essential for generating robust and reproducible data for comparison with other antiviral agents.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells, yielding the CC50 value.
-
Cell Lines: MDBK, HEp-2, or other susceptible cell lines for poliovirus propagation (e.g., HeLa, L20B).
-
Procedure:
-
Seed cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the different concentrations of the compound.
-
Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability at each concentration compared to untreated control cells. The CC50 value is determined from the dose-response curve.
-
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay measures the ability of the compound to protect cells from the virus-induced cytopathic effect (CPE), providing the EC50 or IC50 value.
-
Virus: Poliovirus-1 (PV-1)
-
Procedure:
-
Seed host cells in a 96-well plate and grow to confluency.
-
Prepare serial dilutions of this compound.
-
Infect the cell monolayers with a known titer of PV-1.
-
Immediately after infection, add the different concentrations of the compound to the wells.
-
Incubate the plates for 48-72 hours, allowing for the development of CPE in the virus control wells (infected cells without compound).
-
Assess cell viability using a method such as the MTT assay or by microscopic observation of CPE.
-
The EC50/IC50 value is the concentration of the compound that inhibits the viral CPE by 50% compared to the virus control.
-
Plaque Reduction Assay
This is a more quantitative method to determine the effect of the compound on the production of infectious virus particles.
-
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound.
-
Infect the cell monolayers with a low multiplicity of infection (MOI) of PV-1.
-
After a viral adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the test compound at various concentrations.
-
Incubate the plates until plaques (zones of cell death) are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is the plaque reduction 50% (PR50) value.
-
Visualizing the Experimental Workflow and Potential Viral Targets
To further clarify the experimental process and the potential points of viral inhibition, the following diagrams have been generated.
Discussion on the Mechanism of Action
The precise mechanism by which this compound exerts its antiviral effect on PV-1 is currently unknown. The acetylation of sugars can alter their chemical properties, potentially enabling them to interfere with various stages of the viral life cycle. Possible mechanisms could include the inhibition of viral attachment to host cell receptors, interference with viral entry or uncoating, or disruption of viral replication processes. Further research is required to elucidate the specific molecular targets of this compound. Studies on other acetylated sugars have suggested various antiviral mechanisms, including the disruption of the viral envelope and inhibition of viral enzymes.
Conclusion
The available data suggests that this compound holds promise as a potential antiviral agent against Poliovirus-1. However, to fully validate its efficacy and potential for further development, it is imperative to conduct comprehensive studies to determine its precise CC50 and EC50/IC50 values against PV-1 in various cell lines. A more favorable Selectivity Index would be necessary for it to be considered a strong candidate for further preclinical development. Elucidating its mechanism of action will also be a critical step in understanding its potential and for any future optimization efforts. This guide serves as a foundational resource for researchers to design and execute the necessary experiments to thoroughly evaluate the antiviral properties of this compound.
References
A Comparative Analysis of Aversive Agents: Unraveling the Bitterness of Lactose Octaacetate and its Counterparts
For researchers, scientists, and professionals in drug development, the selection of an appropriate aversive agent is a critical step in preventing accidental ingestion of harmful products. This guide provides a comprehensive comparison of the bitterness of lactose octaacetate against other commonly used aversive agents: denatonium benzoate, quinine, and sucrose octaacetate. The following sections detail their quantitative bitterness profiles, the underlying biological mechanisms, and the experimental protocols for bitterness assessment, offering a robust resource for informed decision-making.
Quantitative Comparison of Bitterness
The bitterness of a compound is scientifically quantified by its detection threshold, the lowest concentration at which it can be perceived. The following table summarizes the available quantitative data for the compared aversive agents.
| Compound | Molecular Weight ( g/mol ) | Bitterness Detection Threshold (Molarity) | Bitterness Detection Threshold (ppm) | Human TAS2R Receptors Activated |
| This compound | 678.59 | Data not available | Data not available | Data not available |
| Denatonium Benzoate | 446.58 | ~1.1 x 10-7 M | 0.05 | TAS2R4, TAS2R8, TAS2R10, TAS2R16, TAS2R39, TAS2R43, TAS2R46, TAS2R47[1] |
| Quinine | 324.42 | ~1 x 10-5 M[2] | ~3.24 | TAS2R4, TAS2R7, TAS2R10, TAS2R14, TAS2R39, TAS2R40, TAS2R43, TAS2R44, TAS2R46[2] |
| Sucrose Octaacetate | 678.59 | ~4.0 x 10-6 M (median) | ~2.71 | Influenced by genes in a region on chromosome 12 containing TAS2R genes.[3] |
Signaling Pathway of Bitter Taste Perception
The sensation of bitterness is initiated by the binding of aversive compounds to specific G-protein coupled receptors on the surface of taste receptor cells. In humans, this family of receptors is known as the TAS2Rs. Activation of these receptors triggers a downstream signaling cascade, leading to neurotransmitter release and the perception of bitterness in the brain.
Figure 1: General signaling pathway for bitter taste perception.
Denatonium benzoate is known to activate a broad range of TAS2Rs, contributing to its extreme bitterness.[1] Quinine also activates multiple TAS2R receptors. The specific human TAS2R receptors for sucrose octaacetate are not as well-defined but are linked to a genetic locus on chromosome 12 that contains several TAS2R genes.
Experimental Protocols for Bitterness Assessment
Accurate and reproducible measurement of bitterness is essential for comparing aversive agents. The following sections provide detailed protocols for three commonly used methods.
Human Sensory Panel Evaluation
This method directly measures the perception of bitterness in human subjects.
Figure 2: Workflow for human sensory panel evaluation.
Protocol:
-
Panelist Recruitment and Screening: Recruit a panel of 20-40 healthy, non-smoking adults. Screen panelists for their ability to detect basic tastes (sweet, sour, salty, bitter, umami) and for any taste or smell disorders.
-
Training: Train the selected panelists to recognize and rate the intensity of bitterness using a standardized scale, such as the Labeled Magnitude Scale (LMS) or a 9-point hedonic scale. Use a reference bitter compound like quinine hydrochloride for calibration.
-
Sample Preparation: Prepare a series of dilutions of the test compounds in purified water. The concentration range should span from well below the expected detection threshold to a clearly bitter taste.
-
Test Procedure (Ascending Forced-Choice Method):
-
Present each panelist with three coded samples at each concentration level. Two samples contain purified water, and one contains the bitter compound.
-
Instruct panelists to rinse their mouth with water before the first sample and between each set of three.
-
Panelists must identify the "odd" sample (the one that tastes different).
-
Start with the lowest concentration and proceed to higher concentrations.
-
-
Data Collection: Record the responses of each panelist for each concentration.
-
Determination of Detection Threshold: The individual detection threshold is the lowest concentration at which a panelist correctly identifies the bitter sample. The group detection threshold is typically calculated as the concentration at which 50% of the panelists can correctly identify the bitter compound.
Electronic Tongue Measurement
An electronic tongue is an analytical instrument that mimics the human sense of taste.
References
Structural comparison of oligosaccharides synthesized from lactose vs. lactose octaacetate
For researchers, scientists, and drug development professionals, the choice of starting material and synthetic strategy is paramount in determining the final structure and purity of oligosaccharides. This guide provides a detailed comparison of oligosaccharides synthesized from two common precursors: lactose and its peracetylated derivative, lactose octaacetate. We delve into the structural differences dictated by the synthetic route—enzymatic versus chemical—and provide the supporting experimental data and protocols essential for informed decision-making in your research.
The synthesis of oligosaccharides, crucial for advancements in glycobiology and drug discovery, often begins with readily available disaccharides. Lactose, a disaccharide abundant in milk, serves as a primary building block. Its direct use in enzymatic reactions offers a straightforward path to complex galacto-oligosaccharides (GOS). In contrast, chemical synthesis often employs a protected form, this compound, to control reactivity and achieve specific linkages. This fundamental difference in approach leads to distinct structural outcomes in the resulting oligosaccharide products.
At a Glance: Key Differences in Synthesis and Structure
| Feature | Oligosaccharides from Lactose (Enzymatic Synthesis) | Oligosaccharides from this compound (Chemical Synthesis) |
| Primary Synthesis Method | Enzymatic transglycosylation using β-galactosidases. | Chemical glycosylation (e.g., Koenigs-Knorr reaction). |
| Reaction Specificity | High regioselectivity determined by the enzyme source, typically forming β-(1→3), β-(1→4), and β-(1→6) linkages.[1][2][3] | Regioselectivity is controlled by the use of protecting and deprotecting groups on the glycosyl acceptor. |
| Product Mixture | Complex mixture of GOS with varying degrees of polymerization (DP) and linkage types.[4][5] | Can be designed to yield a single, well-defined oligosaccharide structure. |
| Stereoselectivity | Highly stereoselective, dictated by the enzyme's active site. | Dependent on the reaction conditions, solvent, and nature of the protecting groups; can yield mixtures of anomers. |
| Typical Products | Galacto-oligosaccharides (GOS) such as 6-galactobiose, allolactose, and 6'-O-β-galactosyl-lactose. | Targeted synthesis of specific oligosaccharide structures, including those found in human milk. |
| Reaction Conditions | Aqueous buffer, mild temperatures (e.g., 40-55°C), and specific pH. | Anhydrous organic solvents, often requiring stoichiometric amounts of heavy metal salt promoters and cryogenic temperatures. |
| Starting Material Preparation | Lactose is used directly. | Lactose is first peracetylated to form this compound. |
Visualizing the Synthetic Pathways
The synthetic routes commencing from lactose and this compound are fundamentally different, as illustrated in the diagrams below.
Caption: Enzymatic synthesis of GOS from lactose.
Caption: Chemical synthesis of a targeted oligosaccharide from this compound.
Experimental Protocols
Synthesis of Galacto-oligosaccharides (GOS) from Lactose (Enzymatic)
This protocol is a generalized procedure based on common enzymatic synthesis methods for GOS.
Materials:
-
Lactose solution (e.g., 30% w/w in 50 mM sodium phosphate buffer, pH 6.5)
-
β-galactosidase (e.g., from Aspergillus oryzae or Kluyveromyces lactis)
-
Water bath or temperature-controlled reactor
-
Quenching solution (e.g., for heat inactivation)
-
Analytical equipment: HPAEC-PAD system
Procedure:
-
Prepare a 30% (w/w) lactose solution in 50 mM sodium phosphate buffer (pH 6.5).
-
Preheat the lactose solution to the optimal temperature for the chosen β-galactosidase (e.g., 55°C for A. oryzae).
-
Add the β-galactosidase to the lactose solution at a predetermined concentration (e.g., 57 LAU/g lactose).
-
Incubate the reaction mixture with agitation for a set period (e.g., 0.5 to 2 hours), taking samples at regular intervals.
-
To stop the reaction, inactivate the enzyme by heating the samples in a boiling water bath until an internal temperature of 90°C is reached and maintained for 5 minutes.
-
Analyze the product mixture for GOS content and structure using HPAEC-PAD.
Synthesis of a Trisaccharide from this compound (Chemical)
This protocol outlines a general approach for a Koenigs-Knorr type glycosylation using a peracetylated lactose donor.
Materials:
-
This compound (glycosyl donor)
-
A suitable glycosyl acceptor with a single unprotected hydroxyl group
-
Anhydrous dichloromethane (DCM) as solvent
-
Promoter system (e.g., silver carbonate or trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Molecular sieves (e.g., 4 Å)
-
Quenching solution (e.g., triethylamine)
-
Silica gel for column chromatography
-
Deacetylation reagents (e.g., sodium methoxide in methanol)
-
Analytical equipment: TLC, NMR spectrometer
Procedure:
-
Dry this compound and the glycosyl acceptor under high vacuum.
-
Dissolve the this compound and the glycosyl acceptor in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Add activated molecular sieves to the solution and stir at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C).
-
Add the promoter (e.g., TMSOTf) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a base (e.g., triethylamine).
-
Filter the reaction mixture, concentrate the filtrate, and purify the resulting protected trisaccharide by silica gel column chromatography.
-
Dissolve the purified protected trisaccharide in methanol and add a catalytic amount of sodium methoxide to remove the acetate protecting groups.
-
Neutralize the reaction with a suitable resin, filter, and concentrate to yield the final trisaccharide.
-
Characterize the structure of the purified trisaccharide using NMR spectroscopy.
Structural Analysis Workflow
The structural elucidation of the synthesized oligosaccharides is a critical step to confirm the success of the synthesis and to understand the product's composition.
Caption: Workflow for the structural analysis of oligosaccharides.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the separation and quantification of oligosaccharides in a mixture without the need for derivatization. Mass spectrometry (MS) provides information on the molecular weight of the different components, allowing for the determination of the degree of polymerization (DP). Finally, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural characterization, including the determination of glycosidic linkage positions and anomeric configurations (α or β).
Conclusion
The choice between lactose and this compound as a starting material for oligosaccharide synthesis is dictated by the desired outcome. Enzymatic synthesis with lactose is a highly efficient method for producing a complex mixture of prebiotic galacto-oligosaccharides with a specific set of β-linkages. This approach is ideal for applications where a diverse prebiotic effect is desired.
Conversely, chemical synthesis using this compound as a protected glycosyl donor allows for the precise, targeted synthesis of specific oligosaccharide structures. While this method is more labor-intensive, involving multiple protection and deprotection steps, it is the preferred route for obtaining structurally defined oligosaccharides for detailed structure-function relationship studies and for the synthesis of complex molecules like human milk oligosaccharides. Understanding the fundamental differences in these synthetic strategies and their structural consequences is crucial for advancing research and development in the field of glycoscience.
References
- 1. Galactooligosaccharides formation during enzymatic hydrolysis of lactose: towards a prebiotic-enriched milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of prebiotic galactooligosaccharides from galactose derived from gum arabic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of β-Galactooligosaccharides from Lactose Using Microbial β-Galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and synthesis of a trisaccharide produced from lactose by transgalactosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Vitro vs. In-Vivo Correlation of Lactose Octaacetate's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of lactose octaacetate, focusing on the available in-vitro data and the current understanding of its potential physiological signaling pathways. Due to a notable lack of published in-vivo studies on the specific biological activities of this compound, a direct quantitative in-vitro vs. in-vivo correlation cannot be established at this time. This document summarizes the existing experimental data, details relevant methodologies, and presents putative signaling pathways to guide future research in this area.
In-Vitro Biological Activity of this compound
This compound has been evaluated in vitro for its antimicrobial, antiviral, and cytotoxic properties. The following tables summarize the key quantitative findings from these studies.
Table 1: In-Vitro Antimicrobial Activity of this compound
| Microorganism | Assay Type | Concentration/Dosage | Result | Reference |
| Aspergillus niger ATCC 1015 | Agar Well Diffusion | 10 mg/mL | Moderate Activity | [1] |
| Penicillium sp. | Agar Well Diffusion | 10 mg/mL | Slight to Moderate Activity | [1] |
| Rhizopus sp. | Agar Well Diffusion | 10 mg/mL | Slight to Moderate Activity | [1] |
| Fusarium moniliforme ATCC 38932 | Agar Well Diffusion | 10 mg/mL | Slight to Moderate Activity | [1] |
| Various Bacteria and Yeast | Not Specified | Not Specified | Low or No Activity | [2] |
Table 2: In-Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | Key Finding | Reference |
| Poliovirus-1 (PV-1) | MDBK, HEp-2, MDCK | Not Specified | Antiviral Activity Observed | |
| Herpes Simplex Virus type 1 (HSV-1) | Not Specified | Not Specified | Inactive | |
| Influenza A virus (IAV/H3N2) | Not Specified | Not Specified | Inactive | |
| Coxsackievirus B1 | Not Specified | Not Specified | Inactive |
Table 3: In-Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Result | Reference | |---|---|---|---|---| | Madin-Darby Bovine Kidney (MDBK) | Not Specified | Low Cytotoxicity | | | Human Epithelial type 2 (HEp-2) | Not Specified | Low Cytotoxicity | | | Madin-Darby Canine Kidney (MDCK) | Not Specified | Low Cytotoxicity | |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of typical protocols used for the in-vitro evaluation of this compound.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
-
Microorganism Preparation: Fungal and bacterial strains are cultured on appropriate agar plates to obtain sufficient growth.
-
Inoculum Preparation: A standardized suspension of the microorganism is prepared in a suitable broth.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and swabbed evenly across the surface of a sterile agar plate.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Sample Application: A solution of this compound (e.g., 10 mg/mL in a suitable solvent like DMSO) is added to the wells. A solvent control and a positive control (a known antimicrobial agent) are also included.
-
Incubation: The plates are incubated under conditions optimal for the growth of the specific microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Antiviral Activity Assay
A common method to assess antiviral activity is the plaque reduction assay:
-
Cell Culture: A monolayer of susceptible host cells (e.g., MDBK) is grown in 96-well plates.
-
Virus Inoculation: The cell monolayers are infected with a known concentration of the virus.
-
Compound Treatment: The infected cells are then treated with various concentrations of this compound. A virus-only control and a cell-only control are included.
-
Incubation: The plates are incubated to allow for viral replication and plaque formation.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death).
-
Plaque Counting: The number of plaques in the treated wells is counted and compared to the virus control to determine the percentage of plaque reduction.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Exposure: The cells are then treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondria metabolize MTT into a purple formazan product. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Putative Signaling Pathway: Bitter Taste Receptor Activation
This compound is structurally similar to sucrose octaacetate, a known agonist of bitter taste receptors (TAS2Rs). While the specific TAS2Rs activated by this compound have not been identified, the general signaling cascade for bitter taste perception is well-established and provides a likely mechanism for its sensory effects and potentially other physiological responses in extra-gustatory tissues.
Caption: Putative signaling pathway for this compound via bitter taste receptor (TAS2R) activation.
Experimental Workflow: From In-Vitro to In-Vivo
The logical progression from initial screening to potential clinical application involves a series of experimental stages. The following diagram illustrates a typical workflow for evaluating a compound like this compound.
Caption: A generalized experimental workflow for drug discovery and development.
Conclusion and Future Directions
The available in-vitro data suggests that this compound possesses modest antimicrobial and specific antiviral activities with low cytotoxicity. However, the absence of in-vivo studies represents a significant knowledge gap. To establish a meaningful in-vitro vs. in-vivo correlation, future research should prioritize well-designed animal studies to investigate the efficacy, pharmacokinetics, and toxicology of this compound. Such studies are essential to validate the therapeutic potential suggested by the initial in-vitro findings and to pave the way for any potential clinical applications.
References
A Comparative Analysis of the Stability of Lactose Octaacetate and Other Acetylated Sugars
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences and drug development, the stability of excipients is a critical parameter influencing the shelf-life, efficacy, and safety of final formulations. Acetylated sugars, a class of compounds often employed as stabilizing agents, taste-masking agents, or formulation aids, exhibit varying degrees of stability under different environmental conditions. This guide provides a comprehensive benchmark of the stability of lactose octaacetate against other commonly used acetylated disaccharides, namely sucrose octaacetate and cellobiose octaacetate. The following analysis is based on experimental data for hydrolytic, thermal, and enzymatic stability, offering a foundational resource for formulation development and optimization.
Comparative Stability Data
The stability of acetylated sugars is paramount to their application. The following tables summarize the available quantitative data on the hydrolytic and thermal stability of this compound, sucrose octaacetate, and cellobiose octaacetate.
Hydrolytic Stability
Hydrolytic degradation, the cleavage of chemical bonds by the addition of water, is a primary pathway for the degradation of many pharmaceutical ingredients. The stability of acetylated sugars in aqueous environments, particularly under acidic and basic conditions, is a key consideration.
| Acetylated Sugar | Condition | Parameter | Value |
| This compound | Acidic (pH 4.00, 25°C) | Estimated Shelf-Life | Data Not Available |
| Neutral (pH 7.00, 25°C) | Estimated Shelf-Life | Data Not Available | |
| Basic (pH 9.00, 25°C) | Estimated Shelf-Life | Data Not Available | |
| Sucrose Octaacetate | Acidic (pH 4.00, 25°C) | Estimated Shelf-Life | 25.3 days |
| Neutral (pH 5.20, 25°C) | Estimated Shelf-Life | 114 days | |
| Basic (pH 6.00, 25°C) | Estimated Shelf-Life | 27.4 days | |
| Acidic (pH 4.00, 4°C) | Estimated Shelf-Life | 0.478 years | |
| Neutral (pH 5.20, 4°C) | Estimated Shelf-Life | 5.26 years | |
| Basic (pH 6.00, 4°C) | Estimated Shelf-Life | 1.47 years | |
| Cellobiose Octaacetate | Acidic | Hydrolysis Rate | Data Not Available |
| Basic | Hydrolysis Rate | Data Not Available |
Note: The available data for sucrose octaacetate indicates that its stability is pH-dependent, with maximum stability observed around pH 5.20. Lower temperatures significantly enhance its shelf-life.
Thermal Stability
Thermal stability is a crucial attribute for compounds that may be subjected to heat during processing, sterilization, or storage. Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal decomposition of materials.
| Acetylated Sugar | Parameter | Value |
| This compound | Melting Point | 75-78 °C |
| Onset of Decomposition (TGA) | Data Not Available | |
| Sucrose Octaacetate | Melting Point | 82-85 °C |
| Onset of Decomposition (TGA) | ~210 °C (for Sucrose) | |
| α-D-Cellobiose Octaacetate | Melting Point | 224-226 °C |
| Onset of Decomposition (TGA) | Data Not Available |
Note: The significantly higher melting point of α-D-Cellobiose octaacetate suggests a greater thermal stability in the solid state compared to this compound and sucrose octaacetate. The TGA data for sucrose suggests its decomposition begins around 210°C; however, data for the acetylated form is needed for a direct comparison.
Enzymatic Stability
The susceptibility of acetylated sugars to enzymatic degradation is a critical factor in biological systems. Esterases are a class of enzymes that can hydrolyze the acetyl groups, leading to the degradation of the compound.
| Acetylated Sugar | Enzyme | Activity |
| This compound | Esterases | Data Not Available |
| Sucrose Octaacetate | Esterases | Data Not Available |
| Cellobiose Octaacetate | Glucomannan acetyl esterase (GAE) | 45% deacetylation in 68 hours |
| Acetyl xylan esterase (AXE 55) | 14% deacetylation in 68 hours | |
| Cutinase (CUT 1) | 13.5% deacetylation in 68 hours |
Note: The provided data on cellobiose octaacetate indicates its susceptibility to certain esterases. The lack of directly comparable data for this compound and sucrose octaacetate with the same enzymes makes a definitive stability ranking challenging.
Experimental Protocols
To facilitate reproducible research and comparative studies, detailed experimental protocols for assessing the stability of acetylated sugars are provided below.
Hydrolytic Stability Testing
Objective: To determine the rate of hydrolysis of acetylated sugars under acidic, neutral, and basic conditions.
Methodology:
-
Solution Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9). Dissolve a known concentration of the acetylated sugar in each buffer solution.
-
Incubation: Store the solutions at a constant temperature (e.g., 25°C and 40°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Analysis: Analyze the concentration of the remaining acetylated sugar in each aliquot using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., Refractive Index or UV detector).
-
Data Analysis: Plot the concentration of the acetylated sugar as a function of time. Determine the rate constant (k) and half-life (t½) of the hydrolysis reaction under each condition.
HPLC Method Example:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Thermal Stability Testing (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of acetylated sugars.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the acetylated sugar (5-10 mg) into a TGA pan.
-
TGA Analysis: Heat the sample in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).
-
Data Analysis: Record the weight loss of the sample as a function of temperature. The onset temperature of decomposition is determined from the TGA curve, representing the temperature at which significant weight loss begins.
Enzymatic Stability Testing
Objective: To evaluate the susceptibility of acetylated sugars to enzymatic hydrolysis.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of the desired esterase enzyme in a suitable buffer (e.g., phosphate buffer at optimal pH for the enzyme). Prepare a stock solution of the acetylated sugar.
-
Enzymatic Reaction: Add a known amount of the enzyme solution to the acetylated sugar solution to initiate the reaction. Maintain the reaction mixture at the optimal temperature for the enzyme with constant stirring.
-
Sampling and Quenching: At specific time points, withdraw aliquots of the reaction mixture and immediately quench the enzymatic reaction (e.g., by adding a strong acid or by heat inactivation).
-
Analysis: Analyze the concentration of the remaining acetylated sugar and/or the released acetyl groups in the quenched samples using HPLC or a suitable colorimetric assay.
-
Data Analysis: Determine the initial rate of the enzymatic reaction and calculate kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for hydrolytic and thermal stability testing.
A Comparative Analysis of Lactose Octaacetate and Sucrose Octaacetate for Research and Development
An objective guide for researchers, scientists, and drug development professionals on the distinct properties and applications of lactose octaacetate and sucrose octaacetate, supported by experimental data.
This guide provides a comprehensive comparison of this compound and sucrose octaacetate, two fully acetylated derivatives of common disaccharides. While structurally similar, these compounds exhibit notable differences in their physicochemical and biological properties, influencing their applications in research and pharmaceutical development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate experimental workflows and comparative biological activities.
Physicochemical Properties
This compound and sucrose octaacetate share the same molecular formula (C₂₈H₃₈O₁₉) and molecular weight (678.59 g/mol ). However, their distinct glycosidic linkages (β-1,4 for lactose vs. α-1,2 for sucrose) lead to differences in their physical properties, as detailed in the table below.
| Property | This compound | Sucrose Octaacetate |
| Appearance | White to faint yellow crystalline powder.[1] | White crystalline powder.[2] |
| Melting Point (°C) | 89-91.5[1] | 82-85[3] |
| Solubility | Soluble in methanol, chloroform, ethanol, and ether; slightly soluble in water.[2] | Soluble in acetic acid, acetone, ethylene dichloride, methyl acetate, benzene, and toluene; slightly soluble in water. |
| Optical Rotation [α]D | Negative values (e.g., -27° to -28° in methanol). | +59.79° (in ethanol). |
| Taste | Slightly bitter. | Intensely bitter. |
Biological and Chemical Properties
Both compounds have been investigated for their biological activities, with some overlapping and some distinct applications.
This compound and sucrose octaacetate have demonstrated similar antimicrobial properties, showing more pronounced activity against fungi than bacteria.
-
This compound: Exhibits slight to moderate antifungal activity against species such as Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme. It has also shown antiviral activity against Poliovirus 1 (PV-1).
-
Sucrose Octaacetate: Shows inhibitory effects against fungi like Penicillium sp., Rhizopus sp., and Fusarium moniliforme, as well as the yeast Candida albicans. It is generally not effective against Gram-positive and Gram-negative bacteria.
-
This compound: Has demonstrated low cytotoxicity against Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cell lines.
-
Sucrose Octaacetate: Is generally considered nontoxic and has been approved for use as a food additive and in pesticides as a deterrent.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of these compounds are crucial for their application in research.
This method provides a rapid and efficient "green" synthesis of this compound.
-
Reaction Mixture: Mix D-(+)-lactose monohydrate with acetic anhydride and anhydrous sodium acetate as a catalyst in a round-bottom flask.
-
Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 700 W) for a short duration (e.g., 10-20 minutes).
-
Precipitation: Pour the reaction mixture into ice-cold distilled water and stir. Allow the this compound to precipitate as a white solid, typically by leaving it at a low temperature (e.g., 4°C) for several hours.
-
Purification: Filter the precipitate and wash it with cold water. Further purify by recrystallization from a solvent such as 95% ethanol.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
A standard method for the synthesis of sucrose octaacetate involves conventional heating.
-
Reaction Setup: Combine sucrose and an excess of acetic anhydride in a round-bottom flask. Add anhydrous sodium acetate as a catalyst.
-
Heating: Heat the mixture under reflux. The reaction is exothermic.
-
Precipitation: After the reaction is complete, cool the mixture and pour it into an ice-water mixture with vigorous stirring to precipitate the crude sucrose octaacetate.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallization: Recrystallize the crude product from 95% ethanol to obtain purified sucrose octaacetate.
-
Drying: Dry the purified crystals in a vacuum oven.
This method is commonly used to evaluate the antimicrobial properties of compounds.
-
Preparation of Test Plates: Prepare agar plates (e.g., LBG-agar for bacteria and yeasts, Malt extract agar for fungi) and inoculate them with the respective test microorganisms.
-
Disc Application: Sterilize paper discs and impregnate them with a known concentration of the test compound (this compound or sucrose octaacetate) dissolved in a suitable solvent.
-
Incubation: Place the impregnated discs on the surface of the inoculated agar plates.
-
Zone of Inhibition Measurement: Incubate the plates under appropriate conditions for each microorganism. Measure the diameter of the clear zone of no growth around each disc to determine the antimicrobial activity.
Visualized Workflows and Comparisons
To further clarify the experimental processes and comparative aspects, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Lactose Octaacetate: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research and development operations. This document provides essential guidance on the proper disposal procedures for lactose octaacetate, ensuring the safety of personnel and the protection of the environment. The following information is intended for researchers, scientists, and drug development professionals to facilitate adherence to safety protocols and regulatory requirements.
Key Safety and Handling Information
While this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with care as its toxicological properties have not been exhaustively studied.[1] It is important to prevent the formation of combustible dust concentrations in the air.[2] Adherence to the following guidelines is recommended:
| Property | Information |
| Appearance | White to off-white solid.[3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Recommended storage temperatures are between 2-8°C.[5] |
| Incompatible Materials | Strong oxidizing agents. |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure. In case of insufficient ventilation or dust formation, use a suitable respiratory equipment. |
| First Aid - Eyes | Rinse with pure water for at least 15 minutes and consult a doctor. |
| First Aid - Skin | Wash off with soap and plenty of water and consult a doctor. |
| First Aid - Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. |
| Spills | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. Do not release this chemical into the environment.
-
Containerization : Collect waste this compound in a suitable, clearly labeled, and tightly closed container.
-
Waste Stream Identification : Classify the waste as non-hazardous chemical waste, unless it has been contaminated with a hazardous substance.
-
Consult Local Regulations : Contact your institution's Environmental Health and Safety (EHS) department or your local solid waste agency for specific disposal instructions.
-
Arrangement for Disposal : Arrange for the collection and disposal of the chemical waste through a licensed waste disposal contractor.
-
Documentation : Maintain records of the disposal, including the date, quantity, and method of disposal, in accordance with institutional and regulatory requirements.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Lactose Octaacetate
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Lactose octaacetate, including detailed operational and disposal plans.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | References |
| CAS Number | 6291-42-5, 23973-20-8 | [1][2][3] |
| Molecular Formula | C₂₈H₃₈O₁₉ | [1] |
| Molecular Weight | 678.59 g/mol | |
| Appearance | White to off-white crystalline solid/powder | |
| Melting Point | 75-78 °C or 139-141 °C (polymorphs) | |
| Storage Temperature | 2-8°C (refrigerated) | |
| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, MeOH |
Personal Protective Equipment (PPE)
While this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential. The following PPE is recommended to minimize exposure and ensure personal safety.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. In situations with a higher risk of splashing, a face shield should be used in addition to goggles.
-
Hand Protection : Chemical-resistant, impervious gloves must be worn. Nitrile gloves are a suitable option. Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Body Protection : A standard laboratory coat should be worn to prevent skin contact. Ensure the coat is kept clean and laundered professionally if it becomes contaminated.
-
Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not required. If dust is generated during handling, a NIOSH-approved particulate respirator should be used.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container tightly closed in a designated, well-ventilated, and refrigerated area at 2-8°C.
-
Avoid storing near strong oxidizing agents.
-
-
Preparation and Handling :
-
Work in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the powder to minimize inhalation of any dust.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use dedicated spatulas and weighing boats for handling the solid.
-
Avoid creating dust during transfer.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of a Spill :
-
Ensure adequate ventilation and wear appropriate PPE.
-
For a small, dry spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Prevent the spilled material from entering drains.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
-
Ingestion : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if you feel unwell.
Disposal Plan
This compound is not classified as a hazardous waste. However, it should not be disposed of in the regular trash or down the drain.
-
Unused Product : Dispose of the unused product and its container through a licensed professional waste disposal service.
-
Contaminated Materials : Any materials contaminated with this compound, such as gloves, weighing boats, or paper towels, should be placed in a sealed, labeled container and disposed of as chemical waste according to your institution's guidelines.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
